Product packaging for Tenacissoside G(Cat. No.:)

Tenacissoside G

Cat. No.: B588988
M. Wt: 792.9 g/mol
InChI Key: OHDJGUWKOIBIKY-SGFNNURDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tenacissoside G is a natural product found in Marsdenia tenacissima with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64O14 B588988 Tenacissoside G

Properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDJGUWKOIBIKY-SGFNNURDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tenacissoside G: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential as a modulator of multidrug resistance in cancer.

Chemical Structure and Properties

This compound is a complex glycoside with a pregnane-type steroidal aglycone. The sugar moieties are attached to the C-3 position of the steroid nucleus.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₄₂H₆₄O₁₄[1][2]
Molecular Weight 792.95 g/mol [1][3]
Appearance White powder[2]
Purity ≥98%[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
CAS Number 191729-43-8[3]

Isolation and Purification

While detailed, step-by-step protocols for the isolation of this compound are not extensively published, the general procedure involves solvent extraction of the dried stems of Marsdenia tenacissima followed by various chromatographic techniques.

General Experimental Protocol:

  • Extraction: The dried and powdered stems of Marsdenia tenacissima are typically extracted with a solvent such as chloroform or ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity.

  • Chromatographic Separation: The fraction containing C21 steroids is further purified using a combination of chromatographic methods. These may include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Preparative High-Performance Liquid Chromatography (PHPLC)

The fractions are monitored by Thin-Layer Chromatography (TLC) to identify and isolate the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods.

Spectroscopic Data

Mass Spectrometry Data:

Quantitative analysis of this compound is often performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the key parameters for its detection.

ParameterValueReference
Ionization Mode ESI Positive[4]
Monitored Reaction (MRM) m/z 815.5 ⟶ 755.5[4]
Cone Voltage 96 V[4]
Collision Voltage 26 V[4]

Biological Activity and Signaling Pathway

This compound has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress P-glycoprotein (P-gp).[1][3] Specifically, it has been demonstrated to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[5]

Experimental Protocol for Assessing Paclitaxel Resistance Reversal (General Overview):

  • Cell Culture: Paclitaxel-resistant ovarian cancer cells (e.g., A2780/T) are cultured.

  • Cytotoxicity Assay (CCK-8): Cells are treated with varying concentrations of paclitaxel in the presence or absence of this compound to determine the reversal of resistance.

  • Apoptosis Assays: Apoptosis is assessed using methods such as Hoechst 33342 staining and flow cytometry.

  • Migration Assay: The effect on cell migration is evaluated using a wound-healing assay.

  • Western Blot and RT-PCR: The expression levels of proteins and mRNA in the Src/PTN/P-gp signaling pathway are determined to elucidate the mechanism of action.[5]

Signaling Pathway Diagram:

The following diagram illustrates the proposed mechanism by which this compound reverses paclitaxel resistance.

This compound inhibits Src phosphorylation, downregulating PTN and P-gp.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activity. Its ability to reverse multidrug resistance in cancer cells by targeting the Src/PTN/P-gp signaling pathway makes it a valuable lead compound for further investigation in drug development programs aimed at overcoming chemotherapy resistance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Tenacissoside G: A Technical Guide to its Role in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising agent for reversing multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its investigation. The primary focus is on its ability to circumvent paclitaxel resistance in ovarian cancer through the inhibition of the Src/PTN/P-gp signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational information necessary to design and execute further studies on this potent MDR modulator.

Physicochemical Properties of this compound

This compound is a naturally occurring compound with specific chemical characteristics that are crucial for its handling and experimental use.

PropertyValueReference
CAS Number 191729-43-8[1][2]
Molecular Weight 792.95 g/mol [2]
Molecular Formula C42H64O14[2]

Mechanism of Action: Reversing Multidrug Resistance

This compound has been shown to effectively reverse multidrug resistance in cancer cells, particularly in paclitaxel-resistant ovarian cancer.[1] The primary mechanism involves the inhibition of the Src/Pleiotrophin (PTN)/P-glycoprotein (P-gp) signaling axis.[1]

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to MDR in cancer. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy.

This compound's intervention in the Src/PTN/P-gp pathway leads to a downstream reduction in P-gp expression and activity. This inhibition of the efflux pump results in the intracellular accumulation of chemotherapeutic agents like paclitaxel, restoring their cytotoxic effects against resistant cancer cells.

Signaling Pathway Diagram

TenacissosideG_Pathway This compound Signaling Pathway in Reversing MDR TsdG This compound Src Src TsdG->Src Inhibits phosphorylation pSrc p-Src (Active) Src->pSrc PTN Pleiotrophin (PTN) pSrc->PTN Activates Pgp P-glycoprotein (P-gp) PTN->Pgp Upregulates Efflux Drug Efflux Pgp->Efflux Mediates MDR Multidrug Resistance Chemo Chemotherapeutic (e.g., Paclitaxel) Chemo->Efflux Efflux->MDR

Caption: this compound inhibits the Src/PTN/P-gp signaling axis to reverse multidrug resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer cells.

Cell Culture
  • Cell Line: Paclitaxel-resistant human ovarian cancer cell line (A2780/T).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity (CCK-8 Assay)

This assay is used to determine the effect of this compound, alone or in combination with paclitaxel, on the viability of cancer cells.

  • Procedure:

    • Seed A2780/T cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound, paclitaxel, or a combination of both for 48 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

This method quantifies the induction of apoptosis in cancer cells following treatment.

  • Procedure:

    • Seed A2780/T cells in 6-well plates and treat with the desired concentrations of this compound and/or paclitaxel for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

  • Procedure:

    • Grow A2780/T cells to confluence in 6-well plates.

    • Create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing the desired concentrations of this compound.

    • Capture images of the wound at 0 hours and 24 hours.

    • Quantify the rate of wound closure by measuring the change in the wound area over time.

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in the Src/PTN/P-gp signaling pathway.

  • Procedure:

    • Treat A2780/T cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Src, p-Src, PTN, P-gp, and a loading control (e.g., ß-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Investigating this compound cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture Cell Culture (A2780/T cells) Treatment Treatment with This compound +/- Paclitaxel CellCulture->Treatment CCK8 CCK-8 Assay (Viability/Cytotoxicity) Treatment->CCK8 FlowCyto Flow Cytometry (Apoptosis) Treatment->FlowCyto WoundHealing Wound Healing Assay (Migration) Treatment->WoundHealing WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot ViabilityData Analyze Cell Viability CCK8->ViabilityData ApoptosisData Quantify Apoptosis FlowCyto->ApoptosisData MigrationData Measure Wound Closure WoundHealing->MigrationData ProteinData Determine Protein Levels WesternBlot->ProteinData Conclusion Elucidate Mechanism of Action ViabilityData->Conclusion ApoptosisData->Conclusion MigrationData->Conclusion ProteinData->Conclusion

Caption: A typical workflow for the in vitro investigation of this compound's effects on cancer cells.

Conclusion

This compound presents a compelling case as a novel agent for overcoming multidrug resistance in cancer therapy. Its defined mechanism of action, centered on the inhibition of the Src/PTN/P-gp signaling pathway, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the full potential of this compound and similar natural compounds in the ongoing effort to combat drug-resistant cancers. Future in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy and safety of this compound in a preclinical setting.

References

Physical and chemical properties of Tenacissoside G.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including the reversal of multidrug resistance in cancer cells and potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols to facilitate further research and drug development.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₄₂H₆₄O₁₄[1]
Molecular Weight 792.95 g/mol [1]
CAS Number 191729-43-8[1]
Appearance White to off-white solid[1]
Purity ≥98% (Commercially available)[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1][2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with two primary areas of investigation being its role in overcoming multidrug resistance and its anti-inflammatory properties.

1. Reversal of Multidrug Resistance:

This compound has been shown to reverse multidrug resistance in cancer cells that overexpress P-glycoprotein (Pgp).[1] Pgp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This compound is believed to inhibit the function of Pgp, leading to increased intracellular accumulation of anticancer drugs and restored sensitivity to treatment.

2. Anti-inflammatory Effects in Osteoarthritis:

Recent studies have highlighted the potential of this compound in the management of osteoarthritis (OA). It has been demonstrated to protect against cartilage degradation and reduce inflammation in both in vitro and in vivo models of OA.[3] The primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3] By suppressing NF-κB activation, this compound leads to a significant reduction in the expression of several key pro-inflammatory and catabolic mediators, including:[3]

  • Inducible nitric oxide synthase (iNOS)

  • Tumor necrosis factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Matrix metalloproteinase-3 (MMP-3)

  • Matrix metalloproteinase-13 (MMP-13)

Furthermore, this compound helps to preserve the integrity of the cartilage matrix by inhibiting the degradation of Collagen-II.[3] The closely related compound, Tenacissoside H, has also been shown to exert anti-inflammatory effects through the regulation of the nf-κb and p38 pathways, lending further support to this mechanism of action.[4]

Signaling Pathways

The anti-inflammatory effects of this compound in osteoarthritis are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.

TenacissosideG_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1β IL-1R IL-1 Receptor IL-1b->IL-1R Binds IKK IKK Complex IL-1R->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_active p65/p50 (Active) IkBa->NFkB_active Degrades and Releases p65 p65 p50 p50 NFkB_complex p65/p50-IκBα (Inactive) DNA DNA NFkB_active->DNA Translocates and Binds Tenacissoside_G This compound Tenacissoside_G->IKK Inhibits Transcription Gene Transcription DNA->Transcription Inflammatory_Genes iNOS, TNF-α, IL-6, MMP-3, MMP-13 Transcription->Inflammatory_Genes

Figure 1: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Studies: A stock solution of this compound can be prepared by dissolving the solid compound in DMSO. For example, a 100 mg/mL stock solution can be prepared, which may require ultrasonication to fully dissolve.[1] It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1]

For In Vivo Studies: A common protocol for preparing this compound for in vivo administration (e.g., intraperitoneal injection) involves a multi-solvent system to ensure solubility and bioavailability. An example protocol is as follows:[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution with a concentration of 2.5 mg/mL.[1]

UPLC-MS/MS Method for Pharmacokinetic Studies

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[5]

Sample Preparation: Rat plasma samples are treated with liquid-liquid extraction using ethyl acetate.[5]

Chromatographic Conditions:

  • Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)[5]

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution[5]

  • Flow Rate: 0.4 mL/min[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray (ESI) positive ion mode[5]

  • Detection: Multiple reaction monitoring (MRM)[5]

  • Ion Transition: m/z 815.5 ⟶ 755.5[5]

  • Cone Voltage: 96 V[5]

  • Collision Voltage: 26 V[5]

UPLC_MSMS_Workflow Start Start Plasma_Sample Rat Plasma Sample Start->Plasma_Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma_Sample->LLE UPLC UPLC Separation (HSS T3 Column) LLE->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quantification Quantification of This compound MSMS->Quantification End End Quantification->End

Figure 2: Workflow for UPLC-MS/MS analysis of this compound.
Western Blot for NF-κB Pathway Analysis in Chondrocytes

This is a generalized protocol for analyzing the effect of this compound on the NF-κB pathway in chondrocytes, based on standard laboratory procedures.

  • Cell Culture and Treatment: Culture primary chondrocytes or a chondrocyte cell line. Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like Interleukin-1β (IL-1β) to activate the NF-κB pathway.

  • Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-phospho-p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases like osteoarthritis. Its ability to reverse multidrug resistance and its potent anti-inflammatory effects through the inhibition of the NF-κB pathway make it an attractive candidate for further investigation. This technical guide provides a solid foundation of its known properties and relevant experimental methodologies to support and guide future research endeavors aimed at fully elucidating its therapeutic capabilities.

References

Tenacissoside G: A Technical Guide to its Solubility Characteristics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, has garnered significant interest in the scientific community for its potential therapeutic applications. Notably, it has been shown to reverse multidrug resistance in cancer cells, a major hurdle in oncology. A thorough understanding of its solubility in various solvents is paramount for researchers in pharmacology, medicinal chemistry, and drug development to facilitate in vitro and in vivo studies, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, details experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This compound exhibits a range of solubilities in different solvents, which is crucial for designing experiments and developing drug delivery systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent SystemSolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL126.11Ultrasonic treatment may be required to achieve complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended for optimal results.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 3.15A complex solvent system designed for in vivo administration.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 3.15A formulation utilizing a cyclodextrin to enhance aqueous solubility for in vivo studies.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 3.15An oil-based formulation for in vivo delivery.

Qualitative Solubility Information

  • Ethanol

  • Methanol

  • Pyridine

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

For these solvents, it is recommended that researchers perform their own solubility assessments to determine the exact concentrations achievable for their specific experimental needs.

Experimental Protocols for Solubility Determination

A standardized and reproducible protocol is essential for accurately determining the solubility of a compound. The following describes a general and robust methodology, adapted for a compound like this compound, which is a steroid glycoside. This protocol is based on the widely accepted "shake-flask" method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid, high purity)

  • Selected solvent (e.g., DMSO, ethanol, methanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to prevent undissolved compound from artificially inflating the measured solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

experimental_workflow start Start: Weigh excess This compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate for 24-48h (shaking at constant temp) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute_sample Dilute filtered saturated solution filter->dilute_sample prepare_standards Prepare standard solutions of known concentrations hplc_standards Inject standards into HPLC and generate calibration curve prepare_standards->hplc_standards calculate Calculate solubility from calibration curve and dilution factor hplc_standards->calculate hplc_sample Inject diluted sample into HPLC dilute_sample->hplc_sample hplc_sample->calculate

Experimental Workflow for Solubility Determination

Signaling Pathway Inhibition by this compound

This compound has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis[1]. This pathway plays a crucial role in the development of multidrug resistance in cancer.

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that, when activated, can phosphorylate and activate downstream signaling molecules.

  • PTN (Pleiotrophin): A secreted growth factor that is implicated in tumor growth and angiogenesis.

  • P-gp (P-glycoprotein): An ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

The inhibitory action of this compound on this pathway leads to a series of events that ultimately resensitize cancer cells to chemotherapy.

The following diagram, generated using Graphviz (DOT language), illustrates the inhibitory effect of this compound on the Src/PTN/P-gp signaling pathway.

signaling_pathway cluster_inhibition Inhibition by this compound Tenacissoside_G This compound p_Src Phosphorylated Src (Active) Tenacissoside_G->p_Src Inhibits PTN PTN (Pleiotrophin) Tenacissoside_G->PTN Inhibits expression P_gp P-gp (P-glycoprotein) Tenacissoside_G->P_gp Inhibits expression and activity Src Src (Proto-oncogene tyrosine-protein kinase) Src->p_Src Phosphorylation p_Src->PTN Upregulates expression PTN->P_gp Upregulates expression and activity Drug_Efflux Drug Efflux P_gp->Drug_Efflux Chemoresistance Chemoresistance Drug_Efflux->Chemoresistance Intracellular_Drug Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug decreases Chemotherapy_Drug Chemotherapy Drug (e.g., Paclitaxel) Chemotherapy_Drug->Intracellular_Drug Intracellular_Drug->P_gp is effluxed by Cell_Death Cancer Cell Death Intracellular_Drug->Cell_Death induces

Inhibition of the Src/PTN/P-gp Signaling Pathway by this compound

This technical guide provides essential information on the solubility of this compound for researchers and professionals in the field of drug development. The quantitative data for DMSO and complex formulations, along with the qualitative information for other organic solvents, serves as a valuable resource for experimental design. The detailed experimental protocol offers a standardized approach to determine the solubility of this and similar compounds. Furthermore, the visualization of the Src/PTN/P-gp signaling pathway provides a clear understanding of one of the key mechanisms of action of this compound in reversing multidrug resistance. Further research to quantify the solubility of this compound in a wider range of pharmaceutically acceptable solvents is warranted to facilitate its translation from preclinical research to clinical applications.

References

Unveiling Tenacissoside G: A Technical Primer on its Discovery, Identification, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside, has emerged as a compound of significant interest within the scientific community. First isolated from the stems of Marsdenia tenacissima (Roxb.) Wight et Arn., a plant with a history in traditional medicine, this molecule has demonstrated promising biological activities, particularly in the realm of anti-inflammatory pathways. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and initial biological characterization of this compound, with a focus on the experimental methodologies and quantitative data that form the foundation of our current understanding. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and First Identification

This compound was first reported in a 2008 publication in Yao Xue Xue Bao (Acta Pharmaceutica Sinica). The study detailed the phytochemical investigation of the stems of Marsdenia tenacissima, leading to the isolation and characterization of eight C21 steroids, including the novel compound this compound, which was designated as compound 7 in the study.[1] This initial report laid the groundwork for subsequent investigations into its chemical properties and biological potential.

Chemical Structure

This compound is a C21 steroidal glycoside with the molecular formula C42H64O14 and a molecular weight of 792.95 g/mol . Its chemical structure is characterized by a steroidal aglycone core linked to a carbohydrate moiety.

Experimental Protocols

The following sections detail the experimental procedures employed in the initial isolation and structural elucidation of this compound, as referenced from the primary literature.

Isolation and Purification of this compound

The isolation of this compound from the stems of Marsdenia tenacissima involved a multi-step extraction and chromatographic process.

Experimental Workflow

G plant Dried Stems of Marsdenia tenacissima extract Chloroform Extract plant->extract Extraction chromatography1 Silica Gel Column Chromatography extract->chromatography1 Separation fractions Eluted Fractions chromatography1->fractions chromatography2 Repeated Column Chromatography fractions->chromatography2 pure_compound This compound (Compound 7) chromatography2->pure_compound Purification

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material and Extraction: The dried stems of Marsdenia tenacissima were collected and processed. The powdered plant material was subjected to extraction with chloroform (CHCl3) to yield a crude extract.

  • Chromatographic Separation: The resulting chloroform extract was then subjected to various chromatographic techniques to separate its chemical constituents.

  • Isolation of this compound: Through repeated column chromatography, likely on silica gel and possibly other stationary phases, this compound was isolated as a pure compound.[1]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Physicochemical and Spectrometric Data for this compound

PropertyValue
Molecular Formula C42H64O14
Molecular Weight 792.95 g/mol
CAS Number 191729-43-8

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: The detailed ¹H and ¹³C NMR chemical shifts from the original publication are not available in the abstract. This table serves as a template for the type of data that would be included.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Aglycone
C-1......
C-2......
.........
Glycosidic Moiety
C-1'......
C-2'......
.........

Biological Activity and Signaling Pathways

Subsequent to its discovery, this compound has been investigated for its biological activities. A notable study has highlighted its potential in alleviating osteoarthritis by modulating the NF-κB signaling pathway.

Anti-inflammatory Effects via the NF-κB Pathway

In a study on osteoarthritis, this compound was found to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response.

Signaling Pathway Diagram

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cellular Cellular Response Inflammatory Stimulus Inflammatory Stimulus IKK IKK Activation Inflammatory Stimulus->IKK Tenacissoside_G Tenacissoside_G Tenacissoside_G->IKK Inhibits IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_a NF-κB Activation (p65/p50 translocation) IkB_p->NFkB_a nucleus Nucleus NFkB_a->nucleus gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Observations:

  • Inhibition of Pro-inflammatory Mediators: Treatment with this compound has been shown to reduce the expression of pro-inflammatory cytokines and enzymes that are downstream targets of the NF-κB pathway.

  • Suppression of NF-κB Activation: The compound has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, which is a critical step in the activation of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus.

Conclusion

The discovery and initial characterization of this compound have opened up new avenues for research into its therapeutic potential. Its well-defined C21 steroidal glycoside structure, coupled with its demonstrated ability to modulate the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future studies aimed at exploring the full pharmacological profile and potential clinical applications of this promising natural product.

References

A Comprehensive Review of C21 Steroidal Glycosides from Marsdenia tenacissima: Isolation, Cytotoxic Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Potent Anti-cancer Compounds from a Traditional Medicinal Plant

Marsdenia tenacissima, a perennial climber native to Southern China and other parts of Asia, has a long history in traditional medicine for treating a variety of ailments, including cancer.[1][2][3] Modern phytochemical investigations have identified C21 steroidal glycosides as the major bioactive constituents responsible for the plant's therapeutic effects, particularly its anti-tumor properties.[2][4][5] This technical guide provides a comprehensive literature review of the C21 steroidal glycosides isolated from Marsdenia tenacissima, with a focus on their isolation, structural elucidation, cytotoxic activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Isolation and Structural Elucidation of C21 Steroidal Glycosides

The isolation of C21 steroidal glycosides from Marsdenia tenacissima typically involves the extraction of the dried plant material, followed by a series of chromatographic purification steps. The structures of these complex molecules are then determined using a combination of spectroscopic techniques.

General Experimental Protocol for Isolation and Purification

A general workflow for the isolation of these compounds is outlined below. Specific details may vary between different research groups and target compounds.

G plant_material Dried Stems or Roots of Marsdenia tenacissima extraction Extraction with Ethanol or Methanol plant_material->extraction Soaking or Refluxing partition Partitioning with Solvents of Varying Polarity (e.g., n-hexane, ethyl acetate, n-butanol) extraction->partition Liquid-Liquid Extraction chromatography Chromatographic Separation (Silica Gel, Sephadex LH-20, RP-C18, HPLC) partition->chromatography Column Chromatography pure_compounds Isolated C21 Steroidal Glycosides chromatography->pure_compounds Purification

Caption: General workflow for the isolation of C21 steroidal glycosides.

Detailed Methodologies:

  • Extraction: The air-dried and powdered stems or roots of Marsdenia tenacissima are typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux.[3][6]

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield fractions with different chemical profiles.[6] The C21 steroidal glycosides are often enriched in the chloroform and ethyl acetate fractions.

  • Chromatography: The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These methods include:

    • Silica Gel Column Chromatography: Used for initial fractionation based on polarity.[7]

    • Sephadex LH-20 Column Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size.[7]

    • Reversed-Phase C18 (RP-C18) Column Chromatography: Utilized for separating compounds based on their hydrophobicity.

    • High-Performance Liquid Chromatography (HPLC): Often used as the final purification step to obtain highly pure compounds.

Structural Elucidation Techniques

The chemical structures of the isolated C21 steroidal glycosides are elucidated using a combination of modern spectroscopic methods:

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are used to determine the molecular formula of the compounds.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the detailed structure of the aglycone and the sugar moieties, as well as their points of attachment.[6][8]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • UV-Vis Spectroscopy: Used to identify the presence of chromophores.

Cytotoxic Activities of C21 Steroidal Glycosides

A significant number of C21 steroidal glycosides isolated from Marsdenia tenacissima have demonstrated potent cytotoxic activities against a wide range of human cancer cell lines. The cytotoxic potency is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.

Summary of Cytotoxic Activities

The following table summarizes the reported cytotoxic activities of selected C21 steroidal glycosides and their derivatives from Marsdenia tenacissima.

Compound/FractionCancer Cell LineIC50 (µM)Reference
Compound 3 (unnamed) MCF-7 (Breast)15.81 - 22.88[5]
HCT-116 (Colon)15.81 - 22.88[5]
HeLa (Cervical)15.81 - 22.88[5]
HepG2 (Liver)15.81 - 22.88[5]
Marsdeoside J Five human cancer cell lines6.5 - 18.1[2]
Marstenacisside F1 RAW 264.7 (Macrophage)- (48.19% inhibition at 40 µM)[3]
Marstenacisside F2 RAW 264.7 (Macrophage)- (70.33% inhibition at 40 µM)[3]
C21 Fraction BGC-823 (Gastric)80.57 µg/mL[1]
SGC-7901 (Gastric)146.3 µg/mL[1]
AGS (Gastric)102.8 µg/mL[1]
TGT-7 (Marsdenoside C) A549 (Lung)28.36[9]
TGT-9 A549 (Lung)44.01[9]
TGT-13 A549 (Lung)29.03[9]
TGT-15 A549 (Lung)47.33[9]

Note: The cytotoxic activity can vary depending on the specific compound, the cancer cell line tested, and the experimental conditions.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of C21 steroidal glycosides using the MTT assay.

G cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of C21 steroidal glycosides cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits PTEN PTEN PTEN->PIP3 Inhibits conversion of PIP2 to C21 C21 Steroidal Glycosides C21->PTEN Potentially Upregulates C21->Apoptosis Induces

References

Unveiling the Molecular Architecture of Tenacissoside G: A Technical Guide to its Structural Elucidaion using NMR and MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. The precise structural characterization of such natural products is a critical prerequisite for any further investigation into their pharmacological activity and for drug development endeavors. This technical guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, comprehensive data interpretation, and workflow visualizations are presented to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Introduction

Marsdenia tenacissima is a plant with a long history in traditional medicine, and its extracts have been shown to contain a variety of bioactive C21 steroidal glycosides. Among these, this compound has emerged as a compound of interest due to its demonstrated anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway. To fully understand its structure-activity relationship and to enable its potential development as a therapeutic agent, a definitive structural elucidation is paramount. This guide will walk through the key analytical techniques and the interpretation of the resulting data that collectively lead to the unambiguous determination of the molecular structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the dried stems of Marsdenia tenacissima is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

Experimental Workflow for Isolation and Purification

G A Dried Stems of Marsdenia tenacissima B Pulverization A->B C Extraction with 95% Ethanol B->C D Concentration (Rotary Evaporation) C->D E Suspension in Water & Partition with Ethyl Acetate D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I Further Purification (e.g., Sephadex LH-20, RP-HPLC) H->I J Pure this compound I->J

Caption: General workflow for the isolation and purification of this compound.

A detailed protocol would involve:

  • Extraction: The powdered, dried stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which is enriched with steroidal glycosides, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Final Purification: The pooled fractions are further purified using techniques such as Sephadex LH-20 column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of this compound. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which provide valuable information about the structure of the molecule, particularly the sequence of sugar moieties and the structure of the aglycone.

  • Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS) is a common setup.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of steroidal glycosides like this compound.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS analysis, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

A suite of NMR experiments is essential for the complete structural elucidation of this compound. These experiments provide information about the chemical environment of each proton and carbon atom and their connectivity.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated pyridine (C5D5N) or deuterated methanol (CD3OD), in an NMR tube.

  • 1D NMR Spectra:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling patterns (splitting).

    • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons directly attached to carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons in a spin system.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

Mass Spectrometry Data

The HR-ESI-MS analysis of this compound reveals its molecular formula. The MS/MS spectrum provides key fragmentation information.

Parameter Value
Molecular Formula C41H62O15
Precursor Ion [M+H]⁺ (m/z) 815.5
Product Ion (m/z) 755.5

The observed fragmentation pattern, with a loss of a neutral fragment, is characteristic of the cleavage of a glycosidic bond, suggesting the presence of a sugar moiety.

NMR Spectroscopic Data

Note: The following table is a representative example of the expected NMR data for a C21 steroidal glycoside and is for illustrative purposes. The actual chemical shifts for this compound may vary.

Position δC (ppm) δH (ppm, J in Hz) Key HMBC Correlations
Aglycone
138.21.55 (m), 1.65 (m)C-2, C-3, C-5, C-10, C-19
228.51.80 (m), 1.95 (m)C-1, C-3, C-4
378.13.50 (m)C-1, C-2, C-4, C-5, C-1'
............
1815.30.95 (s)C-12, C-13, C-14, C-17
1912.11.10 (s)C-1, C-5, C-9, C-10
2072.54.50 (q, 6.5)C-17, C-21
2118.21.25 (d, 6.5)C-20
Sugar Moiety 1
1'101.54.80 (d, 7.8)C-3, C-2', C-3', C-5'
............
Sugar Moiety 2
1''104.24.95 (d, 7.5)C-4', C-2'', C-3'', C-5''
............

Structural Elucidation Workflow

The structural elucidation of this compound is a logical process that integrates all the spectroscopic data.

Workflow for Structural Elucidation

G A Pure this compound B HR-ESI-MS A->B D 1D NMR (¹H, ¹³C) A->D C Molecular Formula (C41H62O15) B->C N Proposed Structure of This compound C->N E Identify Functional Groups & Number of C/H D->E F 2D NMR (COSY, TOCSY) D->F H 2D NMR (HSQC) D->H G Establish Proton Spin Systems F->G K Connect Fragments & Establish Carbon Skeleton G->K I Direct C-H Correlations H->I J 2D NMR (HMBC) I->J J->K L 2D NMR (ROESY) K->L M Determine Relative Stereochemistry L->M M->N

Caption: Logical workflow for the structural elucidation of this compound.

Biological Activity: NF-κB Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

This compound Inhibition of the NF-κB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Inflammatory Stimulus (e.g., LPS) B Receptor A->B C IKK Complex B->C D IκBα C->D Phosphorylation & Degradation E NF-κB (p65/p50) G NF-κB (p65/p50) E->G Translocation F This compound F->C Inhibition H DNA G->H I Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) H->I

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

In the canonical NF-κB pathway, an inflammatory stimulus leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p65/p50), which can then translocate to the nucleus, bind to DNA, and promote the transcription of pro-inflammatory genes. This compound is believed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques, primarily NMR and MS. This guide has outlined the key experimental protocols and data interpretation strategies that are fundamental to this process. A thorough understanding of the molecular architecture of this compound is the foundation for further research into its pharmacological properties and its potential as a novel therapeutic agent for inflammatory diseases. The provided workflows and diagrams serve as a clear and concise reference for researchers embarking on the structural characterization of complex natural products.

Biosynthesis Pathway of Tenacissoside G in Marsdenia tenacissima: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 polyoxypregnane steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its pharmacological activities, including the reversal of multidrug resistance in cancer cells. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic and metabolomic studies of M. tenacissima. While the complete pathway has not been fully elucidated, this document outlines the established upstream synthesis of the C21 steroid core and proposes a putative pathway for the downstream modifications leading to this compound. Detailed hypothetical experimental protocols for the characterization of candidate enzymes are also provided to guide future research in this area.

Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn. is a perennial climbing shrub that has long been used in traditional medicine. Its extracts, rich in C21 steroidal glycosides, are used in the treatment of various ailments. This compound is one such compound, characterized by a polyoxypregnane aglycone and a sugar moiety. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from basic metabolic precursors. This guide will detail the known and proposed steps in the formation of this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the C21 Steroid Backbone: This upstream pathway involves the synthesis of the cholesterol precursor via the mevalonate (MVA) pathway and its subsequent conversion to progesterone.

  • Modification of the Aglycone: A series of oxidation and acylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases, respectively, to form the tenacigenin B-like aglycone.

  • Glycosylation: The attachment of sugar moieties to the aglycone by UDP-glycosyltransferases (UGTs) to yield the final this compound molecule.

A transcriptome analysis of Marsdenia tenacissima has identified 27 unigenes that are likely involved in the biosynthesis of the pregnane backbone, providing a genetic basis for the proposed pathway.[1]

Upstream Pathway: From Mevalonate to Progesterone

The initial steps of this compound biosynthesis follow the well-established mevalonate (MVA) pathway to produce the isoprene units that are the building blocks of all steroids. This is followed by the cyclization of squalene to form cycloartenol, which is then converted to cholesterol. Recent research has successfully elucidated the complete pathway for progesterone biosynthesis in Marsdenia tenacissima, identifying the key enzymes involved in the conversion of cholesterol to progesterone, a crucial C21 steroid intermediate.

The conversion of cholesterol to pregnenolone is catalyzed by a side-chain cleavage enzyme, likely a cytochrome P450. Pregnenolone is then converted to progesterone by the action of a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase.

Putative Downstream Pathway: Aglycone Formation and Glycosylation

The conversion of progesterone to the direct aglycone of this compound, which is believed to be a derivative of tenacigenin B, involves a series of post-progesterone modifications. These modifications are hypothesized to be carried out by a suite of cytochrome P450s (for hydroxylation and other oxidative reactions) and acyltransferases (for the addition of acyl groups).

The final step is the glycosylation of the modified aglycone. This is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated sugar donors (UDP-sugars) to the aglycone. The exact sequence of sugar attachment and the specific UGTs involved in the biosynthesis of this compound are yet to be experimentally confirmed. Metabolomic studies on M. tenacissima have revealed the presence of various tenacigenin derivatives, suggesting a complex network of enzymatic reactions in the final steps of biosynthesis.[2]

Data Presentation

Currently, there is a lack of quantitative data in the literature specifically detailing enzyme kinetics, metabolite concentrations, or gene expression levels for the complete biosynthetic pathway of this compound. However, based on transcriptome analysis of Marsdenia tenacissima, a list of candidate genes has been identified.

Table 1: Candidate Genes for Polyoxypregnane Glycoside Biosynthesis in Marsdenia tenacissima

Enzyme TypeNumber of Unigenes IdentifiedPutative Role
Steroid Biosynthesis Enzymes27Formation of the pregnane backbone
Cytochrome P450sNot specifiedHydroxylation and oxidation of the steroid core
AcyltransferasesNot specifiedAcylation of the aglycone
UDP-GlycosyltransferasesNot specifiedGlycosylation of the aglycone

Source: Adapted from Genomics, 2014, 104(3), 186-93.[1]

Experimental Protocols

The following are detailed hypothetical methodologies for the key experiments required to fully elucidate the this compound biosynthetic pathway.

Identification and Functional Characterization of Cytochrome P450s

Objective: To identify and characterize the specific CYPs involved in the hydroxylation and oxidation of the progesterone core to form the tenacigenin B-like aglycone.

Methodology:

  • Gene Mining and Cloning:

    • Perform a targeted search of the M. tenacissima transcriptome data for sequences with high homology to known steroid-modifying CYPs.

    • Design gene-specific primers and amplify the full-length cDNA of candidate CYPs using PCR.

    • Clone the amplified cDNAs into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression).

  • Heterologous Expression:

    • Transform the expression constructs into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

    • Induce protein expression under optimized conditions (e.g., galactose induction for yeast, IPTG induction for E. coli).

  • Enzyme Assays:

    • Prepare microsomes (for membrane-bound CYPs) or soluble protein fractions from the expression host.

    • Incubate the enzyme preparation with the putative substrate (e.g., progesterone) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Km and kcat) of the characterized CYPs using varying substrate concentrations.

Identification and Functional Characterization of Acyltransferases

Objective: To identify the acyltransferases responsible for the addition of acyl groups to the tenacigenin B-like aglycone.

Methodology:

  • Gene Mining and Cloning:

    • Search the M. tenacissima transcriptome for sequences belonging to acyltransferase families known to be involved in secondary metabolism (e.g., BAHD family).

    • Clone candidate acyltransferase genes into an expression vector.

  • Heterologous Expression and Protein Purification:

    • Express the candidate acyltransferases in E. coli and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays:

    • Incubate the purified enzyme with the hydroxylated aglycone intermediate and a potential acyl donor (e.g., acetyl-CoA, tigloyl-CoA).

    • Analyze the reaction products by HPLC and LC-MS to detect acylated products.

Identification and Functional Characterization of UDP-Glycosyltransferases

Objective: To identify the UGTs that catalyze the sequential attachment of sugars to the acylated aglycone to form this compound.

Methodology:

  • Gene Mining and Cloning:

    • Identify candidate UGT genes from the M. tenacissima transcriptome based on homology to known glycosyltransferases involved in saponin biosynthesis.[3]

    • Clone the full-length cDNAs into an expression vector.

  • Heterologous Expression and Protein Purification:

    • Express and purify the recombinant UGTs from E. coli.

  • Enzyme Assays:

    • Perform in vitro assays by incubating the purified UGT with the acylated aglycone and a specific UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose).

    • Analyze the reaction products by HPLC and LC-MS to identify the glycosylated products.

    • For multi-step glycosylations, use the product of the first glycosylation reaction as the substrate for subsequent UGT candidates.

Mandatory Visualizations

Tenacissoside_G_Biosynthesis_Pathway cluster_0 Upstream Pathway (MVA to Progesterone) cluster_1 Putative Downstream Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate MVA Pathway Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD/ Δ5-Δ4-isomerase Hydroxylated_Intermediates Hydroxylated_Intermediates Progesterone->Hydroxylated_Intermediates Cytochrome P450s Tenacigenin_B-like_Aglycone Tenacigenin_B-like_Aglycone Hydroxylated_Intermediates->Tenacigenin_B-like_Aglycone Further Oxidations Acylated_Aglycone Acylated_Aglycone Tenacigenin_B-like_Aglycone->Acylated_Aglycone Acyltransferases Tenacissoside_G Tenacissoside_G Acylated_Aglycone->Tenacissoside_G UDP-Glycosyltransferases

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Enzyme_Characterization Transcriptome_Data Marsdenia tenacissima Transcriptome Data Gene_Mining Candidate Gene Mining (CYP, AT, UGT) Transcriptome_Data->Gene_Mining Cloning Gene Cloning into Expression Vector Gene_Mining->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay (Substrate + Cofactors) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Functional_Characterization Functional Characterization (Kinetics, Substrate Specificity) Product_Analysis->Functional_Characterization

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Marsdenia tenacissima is a complex process involving a multitude of enzymatic steps. While the upstream pathway leading to the C21 steroid core is now understood, the downstream modifications, including specific hydroxylations, acylations, and glycosylations, remain to be fully elucidated. The transcriptome data from M. tenacissima provides a valuable resource for identifying the candidate genes responsible for these transformations. The experimental protocols outlined in this guide offer a roadmap for the functional characterization of these enzymes. Successful elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of this compound and other valuable steroidal glycosides, thereby ensuring a sustainable and scalable supply for pharmaceutical applications. Future work should focus on the systematic functional characterization of the candidate CYPs, acyltransferases, and UGTs from M. tenacissima to piece together the remaining steps of this intricate biosynthetic puzzle.

References

Tenacissoside G: A Technical Guide to Purity Standards for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and relevant biological pathways for Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. Ensuring high purity of this compound is critical for obtaining accurate and reproducible results in preclinical research and drug development. This document outlines the key parameters for assessing purity, details established analytical protocols, and visualizes a critical signaling pathway where this compound is active.

The Importance of Purity in this compound Research

This compound has garnered significant interest for its potential therapeutic properties, including anti-tumor effects. The presence of impurities, such as structurally related steroidal glycosides or residual solvents from the isolation process, can significantly impact experimental outcomes. Impurities can lead to erroneous data, misinterpretation of biological activity, and potential off-target effects. Therefore, the use of well-characterized, high-purity this compound is a prerequisite for reliable scientific investigation. Commercially available standards for this compound are often cited with a purity of greater than 98%[1][2].

Analytical Methodologies for Purity Determination

The primary methods for determining the purity of this compound are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These techniques allow for the separation, identification, and quantification of this compound and any potential impurities.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative parameters from published analytical methods for this compound, which serve as a benchmark for its analysis.

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis in Biological Matrices [1][2][3][4]

ParameterValue
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 12%
Accuracy90% to 111%
Recovery> 92%
Matrix Effect94% to 109%

Table 2: HPLC Method Parameters for this compound Analysis [5]

ParameterValue
Linearity Range0.4124 - 4.1240 μg
Correlation Coefficient (r)0.9995
Average Recovery99.5%
Recovery RSD2.4%

Experimental Protocols

UPLC-MS/MS Method for the Quantification of this compound

This protocol is adapted from methodologies developed for the determination of this compound in biological samples, which is a common application for assessing the compound's behavior and purity in a complex matrix.[1][2][3][4]

1. Sample Preparation (from a biological matrix like rat plasma):

  • To 100 µL of plasma, add an internal standard (e.g., Tenacissoside I or Astragaloside IV).

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex the mixture and centrifuge.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 μm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 815.3 → 755.4[1]

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 2.5 kV

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 50 L/h

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams illustrate a typical workflow for purity analysis and a signaling pathway influenced by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing & Purity Assessment start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter dissolve->filter inject Inject into UPLC filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: A generalized experimental workflow for determining the purity of a this compound sample using UPLC-MS/MS.

signaling_pathway TsdG This compound Src Src TsdG->Src pSrc p-Src TsdG->pSrc Src->pSrc Phosphorylation PTN PTN pSrc->PTN Activates Pgp P-gp PTN->Pgp Upregulates PaclitaxelResistance Paclitaxel Resistance Pgp->PaclitaxelResistance Induces

Caption: The Src/PTN/P-gp signaling pathway, which is inhibited by this compound to reverse paclitaxel resistance in ovarian cancer cells[6].

Conclusion

The purity of this compound is a critical factor for the integrity of research in pharmacology and drug development. While there is no single official purity standard, the methodologies and data presented in this guide, derived from peer-reviewed scientific literature, provide a strong framework for researchers to assess the quality of their this compound samples. The use of high-resolution analytical techniques like UPLC-MS/MS is essential for ensuring the high purity required for rigorous scientific investigation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tenacissoside G in Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tenacissoside G in plasma. This compound, a C21 steroidal glycoside and a major active component of Marsdenia tenacissima, has demonstrated significant potential in pharmacological research. The described method utilizes a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and highly selective mass spectrometric detection. This method has been validated for linearity, precision, accuracy, recovery, and stability, making it suitable for pharmacokinetic studies and supporting drug development programs.

Introduction

This compound is a key bioactive constituent isolated from the medicinal herb Marsdenia tenacissima, which has been traditionally used in the treatment of various ailments. Due to its pharmacological activities, there is a growing interest in understanding its pharmacokinetic profile. A reliable and sensitive bioanalytical method is crucial for accurately determining the concentration of this compound in biological matrices. This UPLC-MS/MS method provides the necessary sensitivity, selectivity, and throughput for pharmacokinetic assessments in preclinical and clinical studies.

Experimental Protocols

Materials and Reagents
  • This compound (purity >98%)

  • Internal Standard (IS), e.g., Tenacissoside I or Astragaloside IV (purity >98%)[1][2]

  • LC-MS grade acetonitrile, methanol, and water[1]

  • Formic acid[1][2]

  • Ethyl acetate (for liquid-liquid extraction)[2][3][4]

  • Blank plasma (rat or human)[1]

Equipment
  • UPLC system (e.g., Waters ACQUITY I-Class)[1]

  • Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD)[1]

  • Analytical column (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm or UPLC HSS T3, 50 mm × 2.1 mm, 1.8 μm)[1][2]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (for liquid-liquid extraction)

Sample Preparation

Two primary methods for plasma sample preparation have been successfully employed: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [1]

  • Thaw plasma samples to room temperature.[1]

  • To 100 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of the internal standard working solution (e.g., 0.5 µg/mL Tenacissoside I).[1]

  • Add 200 µL of a precipitating solution of acetonitrile-methanol (9:1, v/v).[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 14,900 x g for 10 minutes.[1]

  • Transfer the supernatant to an autosampler vial and inject 2 µL into the UPLC-MS/MS system.[1]

Method 2: Liquid-Liquid Extraction [2][4]

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1.0 µg/mL Astragaloside IV).[4]

  • Add 1.0 mL of ethyl acetate.[4]

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of methanol.[4]

  • Centrifuge at 13,000 rpm for 5 minutes.[4]

  • Transfer the supernatant to an autosampler vial for injection.[4]

UPLC-MS/MS Conditions

Chromatographic Conditions

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm).[1][2]

  • Mobile Phase A: 0.1% formic acid in water.[1][2]

  • Mobile Phase B: Methanol or Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.

  • Injection Volume: 2 µL.[1][4]

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • This compound: m/z 815.3 → 755.4.[1]

    • Tenacissoside I (IS): m/z 837.3 → 85.0.[1]

  • Source Temperature: e.g., 150°C.[1]

  • Desolvation Temperature: e.g., 500°C.[1]

  • Capillary Voltage: e.g., 2.5 kV.[1]

  • Gas Flow Rates: Optimized for the specific instrument, e.g., Desolvation gas at 1000 L/h and Cone gas at 50 L/h.[1]

Data Presentation

The quantitative performance of the method is summarized in the tables below. The validation of the bioanalytical method should adhere to the guidelines set by regulatory agencies such as the FDA and EMA.[1]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound2 - 2000> 0.99
This compound5 - 2000> 0.99

Data synthesized from multiple sources indicating typical performance.[1][2]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLLOQ2< 15< 1585 - 115
LQC4< 12< 1297.9 - 107.8
MQC800< 12< 1297.9 - 107.8
HQC1600< 12< 1297.9 - 107.8

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Values are representative of typical method performance.[1]

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLQC484.2 - 92.3102 - 113
MQC80084.2 - 92.3102 - 113
HQC160084.2 - 92.3102 - 113

Values are representative of typical method performance.[1][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection into UPLC supernatant_collection->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification pharmacokinetic_analysis Pharmacokinetic Analysis quantification->pharmacokinetic_analysis method_validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

References

Application Notes and Protocols for In Vivo Administration of Tenacissoside G in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenacissoside G (Tsd-G) is a C21 steroidal glycoside, a major active component isolated from the medicinal herb Marsdenia tenacissima.[1] This plant has been traditionally used in Chinese folk medicine for its anti-inflammatory and anti-cancer properties.[1] Recent studies have focused on the pharmacological activities of Tsd-G, including its potential to reverse drug resistance in cancer cells.[2] This document provides detailed protocols for the in vivo administration of this compound to rats for pharmacokinetic and potential therapeutic studies.

Materials and Reagents

  • This compound (purity > 98%)

  • Saline (0.9% NaCl, sterile)

  • Hydrochloric acid (HCl, 0.1%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail)[3][4]

  • Male/Female Sprague-Dawley or Wistar rats (8-12 weeks old, 180-250g)[5][6][7]

Experimental Protocols

Sprague-Dawley or Wistar rats are suitable for these studies.[5][6] Animals should be housed under controlled conditions (24±1 °C, 12-hour light/dark cycle) with free access to standard chow and water.[6] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[8]

For both oral and intravenous administration, a stock solution of this compound can be prepared as follows:

  • Weigh the required amount of this compound powder.

  • Dissolve 40 mg of this compound in 4 mL of sterile saline.[1]

  • Add a small amount of 0.1% HCl to aid dissolution.[1]

  • Vortex the solution until the compound is completely dissolved.

  • The final concentration of this stock solution will be 10 mg/mL. This solution can be further diluted with saline to achieve the desired final dosing concentration.

The selection of administration route and dosage depends on the specific aims of the study (e.g., pharmacokinetics vs. efficacy).

  • Oral Administration (p.o.) : This route is common for evaluating bioavailability and therapeutic efficacy. Oral gavage is the preferred method to ensure accurate dosing.[8]

    • Dosage: 5 mg/kg to 10 mg/kg.[1][9]

    • Procedure:

      • Gently restrain the rat.

      • Measure the appropriate volume of the Tsd-G solution based on the animal's body weight.

      • Use a ball-tipped gavage needle to deliver the solution directly into the stomach.

      • Return the animal to its cage and monitor for any adverse reactions.

  • Intravenous Administration (i.v.) : This route is used to determine the absolute bioavailability and for studies requiring rapid systemic exposure. The lateral tail vein is a common injection site in rats.[8]

    • Dosage: 1 mg/kg to 2 mg/kg.[1][9]

    • Procedure:

      • Place the rat in a restraining device to expose the tail.

      • Warming the tail with a heat lamp or warm water can help dilate the veins.

      • Disinfect the injection site with an alcohol swab.

      • Insert a 25-27 gauge needle into the lateral tail vein.

      • Slowly inject the calculated volume of the Tsd-G solution. The maximum volume for a bolus injection is 5 ml/kg.[8]

      • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. After administration, blood samples are typically collected at various time points and the plasma concentration of Tsd-G is determined using a validated UPLC-MS/MS method.[1][9]

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)Reference
Cmax (ng/mL) 485.3 ± 121.71856.7 ± 254.3[1]
Tmax (h) 0.58 ± 0.200.08 ± 0.00[1]
AUC (0-t) (ng·h/mL) 1089.6 ± 210.3746.5 ± 154.9[1]
AUC (0-∞) (ng·h/mL) 1105.7 ± 213.5757.2 ± 156.4[1]
Absolute Bioavailability 29.2%-[1]
ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)Reference
Cmax (ng/mL) 215.4 ± 65.71254.6 ± 213.5[9]
Tmax (h) 0.67 ± 0.210.08 ± 0.00[9]
AUC (0-t) (ng·h/mL) 625.3 ± 154.8546.8 ± 125.4[9]
AUC (0-∞) (ng·h/mL) 632.1 ± 156.7552.1 ± 128.9[9]
Absolute Bioavailability 22.9%-[9]

Visualizations: Diagrams and Workflows

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Rat Acclimatization (Sprague-Dawley, 180-250g) grouping Divide rats into groups (e.g., Oral vs. IV) animal_prep->grouping drug_prep Prepare this compound (10 mg/mL stock in saline + 0.1% HCl) admin_po Oral Gavage (5-10 mg/kg) drug_prep->admin_po admin_iv IV Injection (1-2 mg/kg, tail vein) drug_prep->admin_iv grouping->admin_po grouping->admin_iv blood_collection Collect blood samples at specified time points admin_po->blood_collection admin_iv->blood_collection plasma_prep Centrifuge to obtain plasma (3000g for 10 min) blood_collection->plasma_prep extraction Protein Precipitation (Acetonitrile-Methanol) plasma_prep->extraction uplc UPLC-MS/MS Analysis extraction->uplc pk_calc Calculate Pharmacokinetic Parameters uplc->pk_calc

Caption: Workflow for a pharmacokinetic study of this compound in rats.

This compound has been shown to reverse paclitaxel (PTX) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[2] This pathway is critical for drug efflux, a common mechanism of chemotherapy resistance.

G tsdg This compound src Src Activation (Phosphorylation) tsdg->src Inhibits ptn PTN Expression src->ptn Promotes pgp P-gp Expression & Activity ptn->pgp Promotes drug_efflux Drug Efflux (e.g., Paclitaxel) pgp->drug_efflux Mediates chemoresistance Chemoresistance drug_efflux->chemoresistance Leads to

Caption: Tsd-G inhibits the Src/PTN/P-gp pathway to reverse chemoresistance.

References

Application Notes and Protocols for the Analysis of Tenacissoside G in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the sample preparation and analysis of Tenacissoside G, a C21 steroidal glycoside, from various biological matrices. The protocols outlined below are intended for use in pharmacokinetic studies, toxicological assessments, and other research applications.

Analysis of this compound in Plasma

Two primary methods are recommended for the extraction of this compound from plasma: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). Both methods have been demonstrated to provide good recovery and reproducibility for subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method 1: Liquid-Liquid Extraction (LLE)

This method utilizes an organic solvent to partition this compound from the aqueous plasma matrix. Ethyl acetate is a commonly used solvent for this purpose.

Experimental Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard (IS) Addition: Add 10 µL of the internal standard solution (e.g., Astragaloside IV at 1.0 µg/mL in methanol) to each plasma sample.

  • Extraction: Add 1.0 mL of ethyl acetate to the tube.

  • Vortexing: Vortex the mixture vigorously for 1.0 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Supernatant Transfer: Carefully transfer the upper organic phase to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol.

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Experimental Workflow for LLE:

LLE_Workflow plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_ea Add 1.0 mL Ethyl Acetate add_is->add_ea vortex Vortex 1 min add_ea->vortex centrifuge1 Centrifuge 13,000 rpm, 5 min vortex->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Methanol evaporate->reconstitute centrifuge2 Centrifuge 13,000 rpm, 5 min reconstitute->centrifuge2 analyze UPLC-MS/MS Analysis centrifuge2->analyze

Fig 1. Liquid-Liquid Extraction Workflow.
Method 2: Protein Precipitation (PPT)

This method involves the addition of an organic solvent to precipitate plasma proteins, leaving this compound in the supernatant. A mixture of acetonitrile and methanol is effective for this purpose.

Experimental Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard (IS) Addition: Add 10 µL of the internal standard solution (e.g., Tenacissoside I at a suitable concentration).

  • Precipitation: Add 400 µL of a precipitating solution of acetonitrile-methanol (9:1, v/v).

  • Vortexing: Vortex the mixture for 3 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Experimental Workflow for PPT:

PPT_Workflow plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_precipitant Add 400 µL Acetonitrile:Methanol (9:1) add_is->add_precipitant vortex Vortex 3 min add_precipitant->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze UPLC-MS/MS Analysis transfer->analyze NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1B IL-1β IKK IKK Complex IL1B->IKK Activates IkBa_NFkB IκBα-NF-κB (p65) (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Phosphorylation NFkB NF-κB (p65) (Active) IkBa_p->NFkB IκBα Degradation & NF-κB Release NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation TenacissosideG This compound TenacissosideG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, MMPs) DNA->Genes Promotes Transcription

Application Note: Determination of Tenacissoside G in Marsdenia tenacissima Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tenacissoside G, a bioactive C21 steroidal glycoside found in the medicinal plant Marsdenia tenacissima. A comprehensive protocol for the extraction of this compound from plant material is provided, along with validated HPLC-UV chromatographic conditions. The method is suitable for quality control, phytochemical analysis, and pharmacokinetic studies of plant-based therapeutics. Additionally, the role of this compound in the NF-κB signaling pathway is illustrated, highlighting its potential anti-inflammatory mechanism.

Introduction

Marsdenia tenacissima is a traditional medicinal herb whose therapeutic effects are largely attributed to its content of C21 steroidal glycosides.[1][2] this compound is a significant constituent among these glycosides, exhibiting promising anti-inflammatory and potential anti-arthritic activities.[3] Accurate and reliable quantification of this compound in plant extracts is crucial for standardization, ensuring product quality, and enabling further pharmacological research. This document provides a detailed HPLC method for the determination of this compound, offering a valuable tool for researchers in natural product chemistry and drug development.

Experimental Protocols

Plant Material Extraction

A validated method for the extraction of steroidal glycosides from Marsdenia tenacissima is as follows:

  • Sample Preparation: Dry the stems of Marsdenia tenacissima and grind them into a fine powder.

  • Extraction: Accurately weigh 0.5 g of the powdered plant material into a 50 mL centrifuge tube. Add 40 mL of methanol to the tube.

  • Ultrasonication: Sonicate the mixture for 45 minutes at a frequency of 50 kHz and a power of 100 W.[4]

  • Cooling and Volume Adjustment: Allow the extract to cool to room temperature. Compensate for any solvent loss by adding methanol back to the 40 mL mark.[4]

  • Filtration and Concentration: Filter the extract. Evaporate 25 mL of the filtrate to dryness.

  • Reconstitution: Dissolve the residue in 2 mL of methanol.[4] This solution is now ready for HPLC analysis.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound:

  • Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A suggested starting point is a linear gradient from 10% A to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be performed at a lower wavelength, such as 205 nm or 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

The following tables summarize the quantitative data for a UPLC-MS/MS method for this compound, which can be considered indicative of the performance of a well-optimized HPLC method.[2][5]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 2000> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)
This compoundLow QC< 15< 1585 - 115
Medium QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
This compoundLow> 80
Medium> 80
High> 80

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Marsdenia tenacissima extraction Methanol Extraction & Sonication plant_material->extraction concentration Filtration & Evaporation extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatography C18 Column Separation hplc_injection->chromatography detection UV Detection chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of This compound data_acquisition->quantification

Caption: Workflow for the determination of this compound.

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor IL-1β Receptor ikb_nfkb IκBα-NF-κB (Inactive Complex) receptor->ikb_nfkb activates nfkb NF-κB (p65) ikb_nfkb->nfkb releases ikb IκBα nfkb_n NF-κB (p65) nfkb->nfkb_n translocates tenacissoside_g This compound tenacissoside_g->ikb_nfkb inhibits dissociation gene_transcription Inflammatory Gene Transcription (MMPs, TNF-α, IL-6) nfkb_n->gene_transcription induces il1b IL-1β il1b->receptor

References

Tenacissoside G stock solution preparation and storage.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Tenacissoside G

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima. It has demonstrated significant anti-inflammatory properties, making it a compound of interest for research in osteoarthritis and other inflammatory diseases. Studies have shown that this compound exerts its effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators such as TNF-α, IL-6, and matrix metalloproteinases (MMPs)[1]. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties and Solubility

Proper preparation of a stock solution begins with understanding the fundamental chemical properties of the compound. This compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity and miscibility with aqueous culture media[2][3].

PropertyValueSource
CAS Number 191729-43-8ChemFaces[2]
Molecular Weight 813.0 g/mol PubChem
Appearance White to off-white powderN/A
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[2]

Mechanism of Action: NF-κB Pathway Inhibition

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. In the context of osteoarthritis, inflammatory stimuli like IL-1β typically trigger the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. This translocation initiates the transcription of various pro-inflammatory genes. This compound significantly suppresses the activation of NF-κB, preventing this inflammatory cascade[1].

TenacissosideG_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα IkBa IκBα p65 p65/p50 (NF-κB) p65_nuc p65/p50 p65->p65_nuc Translocates IkBa_p65->p65 Releases TenacissosideG This compound TenacissosideG->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, MMPs) DNA->Genes Transcription IL-1b IL-1β IL-1b->IL-1R

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Materials Required
  • This compound powder (CAS: 191729-43-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Always refer to the manufacturer's certificate of analysis for the specific molecular weight of your lot.

  • Pre-use Handling : Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. Gently tap the vial to ensure all powder has settled at the bottom[2].

  • Calculation : Determine the mass of this compound required.

    • Formula : Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock :

      • Mass (mg) = 10 mM × 1 mL × 813.0 g/mol = 8.13 mg

  • Weighing : On a calibrated analytical balance, accurately weigh 8.13 mg of this compound powder.

  • Dissolution :

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary[4][5].

  • Aliquoting : To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes[6].

Protocol for Preparing Working Solutions for Cell Culture

The concentrated stock solution must be diluted to a final working concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity[6][7].

  • Calculation : Determine the volume of stock solution needed for your experiment.

    • Formula : V₁M₁ = V₂M₂ (V₁=Volume of stock, M₁=Concentration of stock, V₂=Final volume, M₂=Final concentration)

    • Example : To prepare 10 mL of media with a final this compound concentration of 10 µM:

      • V₁ = (10 mL × 10 µM) / 10,000 µM (10 mM) = 0.01 mL = 10 µL

  • Dilution :

    • Aseptically add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

    • Mix immediately by gently swirling or pipetting to ensure a homogenous solution.

  • Vehicle Control : Always prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equivalent volume of cell culture medium (10 mL). This control is essential to distinguish the effects of the compound from those of the solvent[6].

Preparation and Dilution Workflow

The following diagram illustrates the standard workflow from receiving the solid compound to its application in cell culture experiments.

Workflow compound 1. Receive Solid Compound (this compound) weigh 2. Weigh Powder compound->weigh dissolve 3. Dissolve in DMSO weigh->dissolve stock 4. Create Concentrated Stock Solution (e.g., 10 mM) dissolve->stock aliquot 5. Aliquot for Storage stock->aliquot storage 6. Store at -20°C aliquot->storage thaw 7. Thaw Single Aliquot storage->thaw dilute 8. Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control (Medium + DMSO) dilute->control   Parallel Step treat 9. Treat Cells dilute->treat

Caption: Workflow for this compound stock and working solution preparation.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and biological activity of this compound.

FormStorage TemperatureDurationRecommendations
Solid Powder 2 to 8°CUp to 24 monthsKeep vial tightly sealed and protected from moisture[2].
Stock Solution (in DMSO) -20°CUp to 2 weeksStore in small, single-use aliquots to avoid freeze-thaw cycles[2][6]. Protect from light.
Working Solution (in Media) 2 to 8°CUse immediatelySolutions in aqueous media are less stable. It is highly recommended to prepare them fresh for each experiment.

Handling Recommendations:

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting is the most effective way to prevent this[6].

  • Temperature Equilibration : Before opening a vial of either the solid compound or a frozen stock solution, always allow it to warm to room temperature for at least an hour to prevent condensation of atmospheric moisture inside the vial[2].

  • Shipping Conditions : Short periods at temperatures higher than recommended (e.g., during shipping) for less than a week are unlikely to significantly affect the product's efficacy.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Tenacissoside G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G (Tsd-G) is a C21 steroidal saponin isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. Emerging in vitro research has highlighted its potential as a therapeutic agent in oncology and inflammatory diseases. These application notes provide an overview of the demonstrated effects of this compound in cell-based assays and detailed protocols for investigating its biological activities.

I. Anti-inflammatory Effects in Osteoarthritis Models

This compound has been shown to possess significant anti-inflammatory and chondroprotective properties in in vitro models of osteoarthritis (OA), primarily through the modulation of the NF-κB signaling pathway.

Summary of Effects in IL-1β-Stimulated Primary Mouse Chondrocytes

This compound has been observed to counteract the catabolic and inflammatory effects of Interleukin-1β (IL-1β), a key cytokine in the pathogenesis of OA.

Table 1: Effects of this compound on IL-1β-Stimulated Chondrocytes

Parameter AssessedEffect of this compound
Inflammatory Mediators
iNOS expressionSignificantly inhibited
TNF-α expressionSignificantly inhibited
IL-6 expressionSignificantly inhibited
Matrix-Degrading Enzymes
MMP-3 expressionSignificantly inhibited
MMP-13 expressionSignificantly inhibited
Extracellular Matrix Components
Collagen-II degradationSignificantly inhibited
Signaling Pathway Components
NF-κB (p65) phosphorylationSignificantly suppressed
IκBα degradationInhibited
Proposed Signaling Pathway

TenacissosideG_NFkB_Pathway IL-1β IL-1β IKK IKK IL-1β->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) p-IκBα->NF-κB (p65/p50) Releases p-p65 p-p65 NF-κB (p65/p50)->p-p65 Nucleus Nucleus p-p65->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates

Experimental Protocols

1. Cell Culture and Treatment:

  • Isolate primary chondrocytes from the articular cartilage of mice and culture them in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Stimulate the cells with 10 ng/mL of recombinant mouse IL-1β for 24 hours.

2. Gene Expression Analysis (qPCR):

  • After treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for Nos2 (iNOS), Tnf, Il6, Mmp3, and Mmp13. Normalize the expression to a housekeeping gene such as Gapdh.

3. Protein Expression Analysis (Western Blot):

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, IκBα, MMP-13, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

II. Anti-cancer Effects and Reversal of Chemotherapy Resistance

This compound has demonstrated potential in cancer therapy, particularly in overcoming paclitaxel resistance in ovarian cancer cells. The proposed mechanism involves the inhibition of the Src/PTN/P-gp signaling axis.

Summary of Effects on Paclitaxel-Resistant Ovarian Cancer Cells (A2780/T)

This compound, in combination with paclitaxel, has been shown to enhance the cytotoxic effects of the chemotherapeutic agent in resistant ovarian cancer cells.

Table 2: Effects of this compound on Paclitaxel-Resistant A2780/T Ovarian Cancer Cells

Parameter AssessedEffect of this compound
Cell Proliferation Inhibited in combination with paclitaxel
Cell Migration Inhibited
Apoptosis Induced
Cell Cycle Modulated
Signaling Pathway Components
Src expression and phosphorylationInhibited
PTN expressionInhibited
P-gp expression and activityInhibited
Proposed Signaling Pathway

TenacissosideG_PTX_Resistance_Pathway This compound This compound Src Src This compound->Src Inhibits Expression & Phosphorylation p-Src p-Src Src->p-Src PTN PTN p-Src->PTN Activates P-gp P-gp PTN->P-gp Upregulates Expression & Activity Paclitaxel Efflux Paclitaxel Efflux P-gp->Paclitaxel Efflux Increases Apoptosis Apoptosis Paclitaxel Efflux->Apoptosis Decreases Cell Proliferation Cell Proliferation Paclitaxel Efflux->Cell Proliferation Increases

Experimental Protocols

1. Cell Culture and Treatment:

  • Culture paclitaxel-resistant A2780/T ovarian cancer cells in RPMI-1640 medium supplemented with 10% FBS and a maintenance concentration of paclitaxel.

  • Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound alone, paclitaxel alone, or a combination of both for 48 or 72 hours.

2. Cell Viability Assessment:

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. The reversal fold can be calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in combination with this compound.

1. Cell Treatment and Harvesting:

  • Seed A2780/T cells in 6-well plates and treat with this compound and/or paclitaxel for 24 hours.

  • Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

2. Staining and Flow Cytometry:

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

1. Protein Extraction and Quantification:

  • Following treatment of A2780/T cells with this compound, lyse the cells and quantify the protein concentration as described in Protocol 1.

2. Western Blot Analysis:

  • Perform SDS-PAGE and membrane transfer as previously described.

  • Incubate the membrane with primary antibodies against Src, p-Src, PTN, P-gp, and a loading control (e.g., β-actin).

  • Proceed with secondary antibody incubation and ECL detection.

  • Quantify the relative protein expression levels.

III. General Laboratory Procedures and Safety Precautions

  • Sterile Technique: All cell culture work should be performed in a laminar flow hood using sterile techniques to prevent contamination.

  • Reagent Handling: this compound should be dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution, which can then be diluted in culture medium to the desired working concentrations. Store the stock solution at -20°C or as recommended by the supplier.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling cell lines and chemical reagents. Consult the Safety Data Sheet (SDS) for this compound and other chemicals for specific handling and disposal instructions.

These application notes and protocols provide a framework for investigating the in vitro effects of this compound. Researchers are encouraged to optimize the experimental conditions for their specific cell lines and research questions.

Animal Models for Studying the Effects of Tenacissoside G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a flavonoid isolated from the dried roots of Marsdenia tenacissima, has demonstrated notable anti-inflammatory properties. Recent research has highlighted its potential as a therapeutic agent for osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of articular cartilage.[1] This document provides detailed application notes and protocols for utilizing animal and in vitro models to study the effects of this compound, with a particular focus on its mechanism of action in alleviating OA.

Animal Model: Surgically-Induced Osteoarthritis in Mice

A widely accepted and relevant animal model for studying osteoarthritis is the surgical destabilization of the medial meniscus (DMM) in mice.[1] This model mimics post-traumatic OA, a common form of the disease in humans.

Experimental Workflow for In Vivo Studies

cluster_0 Animal Model Induction and Treatment cluster_1 Evaluation animal_prep Acclimatize Mice dmm_surgery DMM Surgery on Right Knee animal_prep->dmm_surgery sham_surgery Sham Surgery (Control) animal_prep->sham_surgery treatment_groups Divide into Treatment Groups (Vehicle, this compound) dmm_surgery->treatment_groups sham_surgery->treatment_groups daily_treatment Administer Daily Treatment treatment_groups->daily_treatment euthanasia Euthanize Mice at Study End daily_treatment->euthanasia histology Histological Analysis of Knee Joints euthanasia->histology micro_ct Micro-CT Imaging euthanasia->micro_ct scoring OARSI Scoring histology->scoring data_analysis Data Analysis micro_ct->data_analysis scoring->data_analysis

Caption: Workflow for in vivo evaluation of this compound in a DMM mouse model.

Protocol: Destabilization of the Medial Meniscus (DMM) Mouse Model

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Sterile surgical instruments (scalpel, scissors, forceps)

  • Sutures or wound clips

  • Analgesics

  • This compound solution

  • Vehicle control solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal injection. Shave the hair over the right knee joint and sterilize the skin with an appropriate antiseptic.

  • Incision: Make a small incision on the medial side of the patellar tendon.

  • Joint Exposure: Carefully dissect the soft tissue to expose the joint capsule.

  • Meniscal Destabilization: Transect the medial meniscotibial ligament, which connects the medial meniscus to the tibial plateau. This destabilizes the meniscus, leading to cartilage degeneration over time.

  • Closure: Suture the incision in layers or close with wound clips.

  • Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

  • Sham Control: For the sham surgery group, perform the same procedure up to the point of exposing the medial meniscotibial ligament, but do not transect it.

  • Treatment: Administer this compound or vehicle control to the respective groups of DMM and sham-operated mice, typically via oral gavage or intraperitoneal injection, for a predetermined period (e.g., 8 weeks).

In Vitro Model: IL-1β-Induced Chondrocyte Inflammation

Primary mouse chondrocytes treated with interleukin-1β (IL-1β) serve as an excellent in vitro model to study the inflammatory and catabolic processes that occur in osteoarthritis.[1]

Protocol: Primary Mouse Chondrocyte Culture and Treatment

Materials:

  • Neonatal C57BL/6 mice (3-5 days old)

  • Collagenase D

  • DMEM/F-12 medium supplemented with FBS and antibiotics

  • Recombinant mouse IL-1β

  • This compound

  • Culture plates

Procedure:

  • Chondrocyte Isolation: Isolate articular cartilage from the knee and hip joints of neonatal mice.

  • Digestion: Digest the cartilage with collagenase D to release the chondrocytes.

  • Cell Culture: Plate the isolated chondrocytes in culture dishes and grow them in DMEM/F-12 medium.

  • Induction of Inflammation: Once the cells reach confluence, treat them with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.

  • This compound Treatment: Concurrently or pre-treat the chondrocytes with varying concentrations of this compound.

  • Analysis: After the desired incubation period (e.g., 24-48 hours), collect the cell lysates and culture supernatant for further analysis.

Experimental Protocols for Efficacy Evaluation

Histological Analysis of Articular Cartilage

Purpose: To assess the structural changes in the cartilage of the knee joint.

Procedure:

  • Tissue Preparation: After euthanasia, dissect the knee joints and fix them in 10% neutral buffered formalin.

  • Decalcification: Decalcify the joints using a suitable agent like 10% EDTA.

  • Embedding and Sectioning: Embed the decalcified tissue in paraffin and cut thin sections (e.g., 5 µm).

  • Staining: Stain the sections with Safranin O-Fast Green. Safranin O stains proteoglycans in the cartilage red, while Fast Green stains the bone and other tissues green.

  • Scoring: Evaluate the cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system. This system grades the severity of cartilage damage.

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To measure the mRNA expression of key inflammatory and catabolic genes.

Procedure:

  • RNA Extraction: Extract total RNA from the cultured chondrocytes using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for target genes such as MMP-3, MMP-13, TNF-α, and IL-6. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

Purpose: To determine the protein levels of key signaling molecules.

Procedure:

  • Protein Extraction: Lyse the cultured chondrocytes to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins such as p-p65, p65, and IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative protein expression.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory and chondroprotective effects primarily through the inhibition of the NF-κB signaling pathway.[1] In osteoarthritic chondrocytes, pro-inflammatory stimuli like IL-1β lead to the activation of this pathway, resulting in the transcription of genes encoding inflammatory cytokines and matrix-degrading enzymes.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates IkB_NFkB IκBα-p65/p50 Complex IkB_NFkB->NFkB releases TenacissosideG This compound TenacissosideG->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Inflammatory Mediators (TNF-α, IL-6, MMPs) Transcription->Inflammatory_Genes IL1beta IL-1β IL1beta->IL1R

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway.

Summary of this compound Effects

The following tables summarize the observed effects of this compound in the described in vivo and in vitro models based on available research.[1]

Table 1: In Vivo Effects of this compound in DMM Mouse Model

ParameterEffect of this compoundMethod of Assessment
Articular Cartilage DamageDecreasedHistological Analysis (Safranin O Staining)
OARSI ScoreReducedOARSI Scoring System

Table 2: In Vitro Effects of this compound on IL-1β-Stimulated Chondrocytes

Target MoleculeEffect on mRNA ExpressionEffect on Protein Expression/ActivityMethod of Assessment
iNOSSignificantly InhibitedNot ReportedqRT-PCR
TNF-αSignificantly InhibitedNot ReportedqRT-PCR
IL-6Significantly InhibitedNot ReportedqRT-PCR
MMP-3Significantly InhibitedNot ReportedqRT-PCR
MMP-13Significantly InhibitedInhibitedqRT-PCR, Western Blot
Collagen-II-Degradation InhibitedWestern Blot, Immunofluorescence
NF-κB Activation-Significantly SuppressedWestern Blot (p-p65, IκBα)

Conclusion

The DMM mouse model and IL-1β-stimulated primary chondrocytes are robust systems for evaluating the therapeutic potential of this compound for osteoarthritis. The provided protocols offer a framework for conducting these studies. The primary mechanism of action for this compound appears to be the downregulation of the NF-κB signaling pathway, leading to a reduction in inflammatory mediators and cartilage-degrading enzymes. These findings position this compound as a promising candidate for further drug development in the treatment of osteoarthritis.

References

Application Notes & Protocols: Isolation of Tenacissoside G from Marsdenia tenacissima

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties, suggesting its potential as a therapeutic agent for conditions such as osteoarthritis.[1] The isolation and purification of this compound are critical steps for further pharmacological studies and drug development. This document provides detailed protocols for the extraction and chromatographic separation of this compound from the roots of Marsdenia tenacissima.

Data Presentation

The following table summarizes representative quantitative data for the isolation of this compound. Please note that these values are illustrative and actual yields may vary depending on the plant material, extraction conditions, and chromatographic efficiency.

ParameterValueUnitNotes
Starting Plant Material (Dried Roots)2.5kgPowdered for optimal extraction.
Extraction Solvent95% Ethanol-Percolation at room temperature.
Crude Ethanol Extract Yield250gApproximate yield after solvent evaporation.
Ethyl Acetate (EtOAc) Fraction Yield68.6gAfter partitioning of the concentrated extract.[2]
Fraction B Yield (from MCI gel)28.1gEluted with MeOH–H2O (50:50).[2]
Final Purified this compound Yield50-100mgRepresentative yield after all chromatographic steps.
Purity of Isolated this compound>95%Determined by HPLC analysis.

Experimental Protocols

Preparation of Plant Material
  • Obtain the dried roots of Marsdenia tenacissima.

  • Grind the dried roots into a coarse powder to increase the surface area for solvent extraction.

Extraction
  • Pack the powdered plant material (2.5 kg) into a percolation apparatus.

  • Percolate the material with 95% ethanol at room temperature.[2]

  • Repeat the percolation three times, allowing the solvent to be in contact with the plant material for 3 days each time to ensure exhaustive extraction.[2]

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a concentrated extract.[2]

Solvent Partitioning
  • Suspend the concentrated ethanol extract in water.

  • Perform liquid-liquid partitioning with ethyl acetate (EtOAc).

  • Separate and collect the EtOAc layer.

  • Concentrate the EtOAc fraction under reduced pressure to yield the crude EtOAc extract (approx. 68.6 g).[2]

Primary Chromatographic Separation: MCI Gel Column Chromatography
  • Prepare a column with MCI gel CHP 20P.

  • Dissolve the EtOAc fraction (68.6 g) in a minimal amount of methanol.

  • Load the dissolved sample onto the MCI gel column.

  • Elute the column with a stepwise gradient of methanol in water (MeOH–H₂O, v/v) at the following ratios: 30:70, 50:50, 80:20, and 95:5.[2]

  • Collect the fractions and monitor by Thin Layer Chromatography (TLC). The fraction eluting with 50:50 MeOH–H₂O (Fraction B, approx. 28.1 g) typically contains this compound.[2]

Secondary Chromatographic Separation: Silica Gel Column Chromatography
  • Prepare a silica gel column.

  • Dissolve Fraction B (28.1 g) in a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the silica gel column.

  • Elute the column with a gradient of dichloromethane-methanol (CH₂Cl₂–MeOH), starting from a ratio of 25:1 and gradually increasing the polarity to 3:1.[2]

  • Collect the fractions and analyze them using TLC to identify those containing this compound.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
  • Combine the fractions from the silica gel column that are rich in this compound.

  • Further purify the combined fractions using a preparative HPLC system equipped with a suitable column (e.g., C18).

  • The mobile phase and gradient conditions should be optimized for the separation of C21 steroidal glycosides. A common mobile phase consists of a gradient of acetonitrile and water.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and HRESIMS.[2][3]

Mandatory Visualization

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant_material Dried Marsdenia tenacissima Roots (2.5 kg) percolation Percolation with 95% Ethanol plant_material->percolation concentrated_extract Concentrated Ethanol Extract percolation->concentrated_extract partitioning Partitioning with Ethyl Acetate concentrated_extract->partitioning etoh_fraction Ethyl Acetate Fraction (68.6 g) partitioning->etoh_fraction mci_gel MCI Gel Column Chromatography (MeOH/H2O Gradient) etoh_fraction->mci_gel Load onto column fraction_b Fraction B (28.1 g) mci_gel->fraction_b Elute with 50:50 MeOH/H2O silica_gel Silica Gel Column Chromatography (CH2Cl2/MeOH Gradient) fraction_b->silica_gel Load onto column crude_tenacissoside_g Crude this compound Fractions silica_gel->crude_tenacissoside_g prep_hplc Preparative HPLC crude_tenacissoside_g->prep_hplc pure_tenacissoside_g Pure this compound prep_hplc->pure_tenacissoside_g analysis Structural Elucidation (NMR, HRESIMS) pure_tenacissoside_g->analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Tenacissoside G from Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and quantification of Tenacissoside G from rat plasma, a critical step in pharmacokinetic studies and drug development. The protocols outlined below are based on validated ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) methods.

Introduction

This compound is a C21 steroidal glycoside and one of the primary active components found in Marsdenia tenacissima. This medicinal herb is utilized in traditional Chinese medicine for its anti-inflammatory and anti-cancer properties. Accurate determination of this compound concentrations in biological matrices like rat plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

This application note details two effective methods for the sample preparation of this compound from rat plasma: liquid-liquid extraction (LLE) and protein precipitation. Both methods have been successfully applied in pharmacokinetic studies.[1][2]

Experimental Protocols

Two primary methods for the extraction of this compound from rat plasma are presented below.

Method 1: Liquid-Liquid Extraction (LLE)

This method utilizes ethyl acetate for the extraction of this compound from rat plasma.[2]

Materials and Reagents:

  • Rat plasma

  • This compound reference standard

  • Astragaloside IV (Internal Standard - IS)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (UPLC grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Stock and Working Solutions:

  • This compound Stock Solution (1.0 mg/mL): Prepare by dissolving an appropriate amount of this compound in methanol.

  • Internal Standard (Astragaloside IV) Stock Solution (1.0 mg/mL): Prepare by dissolving an appropriate amount of Astragaloside IV in methanol.

  • Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions with methanol to the desired concentrations.[2]

Sample Preparation Protocol:

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (1.0 µg/mL Astragaloside IV) to the plasma sample.[2]

  • Add 1.0 mL of ethyl acetate to the tube.[2]

  • Vortex the mixture for 1.0 minute to ensure thorough mixing.[2]

  • Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in 100 µL of methanol.[2]

  • Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.[2]

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis. Inject 2 µL into the system.[2]

LLE_Workflow start Start: 100 µL Rat Plasma add_is Add 10 µL IS (1.0 µg/mL Astragaloside IV) start->add_is add_solvent Add 1.0 mL Ethyl Acetate add_is->add_solvent vortex_mix Vortex Mix (1.0 min) add_solvent->vortex_mix centrifuge1 Centrifuge (13,000 rpm, 5 min, 4°C) vortex_mix->centrifuge1 transfer_supernatant Transfer Organic Layer centrifuge1->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Methanol evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm, 5 min) reconstitute->centrifuge2 analyze UPLC-MS/MS Analysis (Inject 2 µL) centrifuge2->analyze

Liquid-Liquid Extraction Workflow for this compound.
Method 2: Protein Precipitation

This method employs a mixture of acetonitrile and methanol to precipitate plasma proteins.[1]

Materials and Reagents:

  • Rat plasma

  • This compound reference standard

  • Tenacissoside I (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (UPLC grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions:

  • This compound Stock Solution (1.0 mg/mL): Prepare in methanol-water (50:50, v/v).[1]

  • Internal Standard (Tenacissoside I) Stock Solution (1.0 mg/mL): Prepare in methanol-water (50:50, v/v).[1]

  • Working Solutions: Prepare working solutions for calibration standards, quality control samples, and the internal standard by diluting the respective stock solutions with methanol.[1]

Sample Preparation Protocol:

  • Pipette 100 µL of the collected plasma sample into a 1.5 mL centrifuge tube.[1]

  • Add 10 µL of the IS working solution (0.5 µg/mL Tenacissoside I).[1]

  • Add 200 µL of acetonitrile-methanol (9:1, v/v) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1.0 minute.[1]

  • Centrifuge the sample at 14,900 g for 10 minutes.[1]

  • Transfer the supernatant to an autosampler vial and inject 2 µL into the UPLC-MS/MS system for analysis.[1]

PP_Workflow start Start: 100 µL Rat Plasma add_is Add 10 µL IS (0.5 µg/mL Tenacissoside I) start->add_is add_precipitant Add 200 µL Acetonitrile-Methanol (9:1) add_is->add_precipitant vortex_mix Vortex Mix (1.0 min) add_precipitant->vortex_mix centrifuge Centrifuge (14,900 g, 10 min) vortex_mix->centrifuge analyze UPLC-MS/MS Analysis (Inject 2 µL of Supernatant) centrifuge->analyze

Protein Precipitation Workflow for this compound.

UPLC-MS/MS Analysis

The following are representative analytical conditions. Researchers should optimize these for their specific instrumentation.

ParameterMethod 1 (LLE) Conditions[2][3]Method 2 (Protein Precipitation) Conditions[1]
Chromatographic System UPLC SystemUPLC System
Column UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 0.4 mL/minGradient Elution
Column Temperature Not SpecifiedNot Specified
Injection Volume 2 µL2 µL
Mass Spectrometer Tandem Mass SpectrometerTandem Mass Spectrometer
Ionization Mode ESI PositiveESI Positive
Scan Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Not explicitly stated for G alonem/z 815.3 → 755.4
MRM Transition (IS) Not explicitly stated for Astragaloside IVm/z 837.3 → 85.0 (Tenacissoside I)

Method Validation Summary

The following tables summarize the validation parameters for both methods.

Table 1: Method Performance for Liquid-Liquid Extraction[2]
ParameterThis compound
Linearity Range (ng/mL) 5 - 2000
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 5
Intra-day Precision (RSD %) < 10%
Inter-day Precision (RSD %) < 10%
Accuracy (%) 90% - 111%
Recovery (%) > 92%
Matrix Effect (%) 94% - 109%
Table 2: Method Performance for Protein Precipitation[1]
ParameterThis compound
Linearity Range (ng/mL) 2 - 2000
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 2
Intra-day Precision (RSD %) < 5%
Inter-day Precision (RSD %) < 12%
Accuracy (%) 97.9% - 107.8%
Mean Recovery (%) 84.2% - 92.3%
Lower Limit of Detection (LOD) (ng/mL) 0.7

Stability

For the LLE method, this compound in rat plasma was found to be stable under various conditions, including being stored in an autosampler for 2 hours, at room temperature for 24 hours after pretreatment, through three freeze-thaw cycles, and at -20°C for 30 days.[2] The accuracy for stability samples ranged from 88% to 112% with an RSD within 13%.[2]

Conclusion

Both liquid-liquid extraction and protein precipitation are viable and validated methods for the extraction of this compound from rat plasma for pharmacokinetic analysis. The choice of method may depend on laboratory resources, desired recovery, and the need to minimize matrix effects. The LLE method with ethyl acetate demonstrated slightly higher recovery, while the protein precipitation method offered a simpler and faster workflow. Both methods exhibit good linearity, precision, and accuracy, making them suitable for routine drug analysis in a research and development setting.

References

Tenacissoside G: A Reference Standard for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal herb Marsdenia tenacissima, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] As research into its pharmacological effects progresses, the need for accurate and reliable quantitative analysis becomes paramount. The use of this compound as a reference standard in chromatographic methods is essential for the quality control of herbal medicines, pharmacokinetic studies, and drug development.[1][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Application Notes

This compound is suitable for use as a reference standard in the following applications:

  • Quality Control of Marsdenia tenacissima : Determination of this compound content in the raw herb and its preparations to ensure potency and consistency.[3]

  • Pharmacokinetic Studies : Quantification of this compound in biological matrices such as plasma to study its absorption, distribution, metabolism, and excretion (ADME).[1][4]

  • Drug Discovery and Development : As a reference marker for the isolation and identification of new compounds from Marsdenia tenacissima and for the standardization of investigational new drugs.

Experimental Protocols

Quantification of this compound in Marsdenia tenacissima by HPLC

This protocol is adapted from a method developed for the determination of this compound in the caulis of Marsdenia tenacissima from different origins.[3]

a. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range of 0.4124-4.1240 μg.[3]

b. Sample Preparation:

  • Pulverize the dried caulis of Marsdenia tenacissima to a fine powder.

  • Accurately weigh 1 g of the powder and place it in a conical flask.

  • Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Cool the extract to room temperature and replenish the lost weight with methanol.

  • Filter the extract through a 0.45 μm membrane filter before injection.

c. Chromatographic Conditions:

ParameterCondition
Column Ecosil C18 (4.6 mm × 150 mm, 5 μm)[3]
Mobile Phase Acetonitrile:Water (48:52, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 230 nm[3]
Column Temperature 30°C[3]
Injection Volume 10 μL

d. Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol is based on a validated method for the pharmacokinetic study of this compound in rats.[1]

a. Standard and Quality Control (QC) Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of an appropriate internal standard (IS), such as Tenacissoside I (1 mg/mL), in methanol.[1]

  • Prepare working standard solutions by serially diluting the this compound stock solution with methanol.

  • Spike blank rat plasma with the working standard solutions to obtain calibration standards ranging from 2-2000 ng/mL.[1]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

b. Sample Preparation:

  • To 100 μL of plasma sample, add the internal standard solution.

  • Precipitate the plasma proteins by adding a mixture of acetonitrile and methanol (9:1, v/v).[1]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

c. UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)[1]
Mobile Phase A: 0.1% Formic acid in water, B: Methanol[1]
Gradient Elution Linear gradient[1]
Flow Rate 0.4 mL/min[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions This compound: m/z 815.3 → 755.4, IS: m/z 837.3 → 85.0[1]

d. Data Analysis:

Calculate the peak area ratio of this compound to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the plasma samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited chromatographic methods for this compound.

Table 1: HPLC Method Validation Data for this compound in Marsdenia tenacissima [3]

ParameterResult
Linearity Range (μg) 0.4124 - 4.1240
Correlation Coefficient (r) 0.9995
Average Recovery (%) 99.5
RSD of Recovery (%) 2.4

Table 2: UPLC-MS/MS Method Validation Data for this compound in Rat Plasma [1]

ParameterResult
Linearity Range (ng/mL) 2 - 2000
Correlation Coefficient (r) 0.9965
Lower Limit of Quantification (LLOQ) (ng/mL) 2
Intra-day Precision (RSD, %) < 12
Inter-day Precision (RSD, %) < 12
Accuracy (%) 97.9 - 107.8
Mean Recovery (%) 84.2 - 92.3

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis ref_std This compound Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol sample Marsdenia tenacissima or Biological Matrix (Plasma) sample_ext Sample Extraction/ Protein Precipitation sample->sample_ext working_std Working Standard Dilution Series stock_sol->working_std chrom_system HPLC or UPLC-MS/MS System working_std->chrom_system Injection sample_ext->chrom_system Injection separation Chromatographic Separation chrom_system->separation detection Detection (UV or MS/MS) separation->detection peak_int Peak Integration detection->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification of This compound cal_curve->quant signaling_pathway il1b IL-1β ikba IκBα il1b->ikba promotes degradation nfkb p65 ikba->nfkb inhibits p_nfkb p-p65 nfkb->p_nfkb phosphorylation nucleus Nucleus p_nfkb->nucleus translocation inflammatory_genes Inflammatory Genes (iNOS, TNF-α, IL-6, MMPs) nucleus->inflammatory_genes activates transcription tenacissoside_g This compound tenacissoside_g->ikba suppresses degradation tenacissoside_g->p_nfkb suppresses phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Tenacissoside G Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tenacissoside G for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound is a C21 steroidal glycoside with limited aqueous solubility.[1] Available data indicates high solubility in Dimethyl Sulfoxide (DMSO).[2] Specific quantitative solubility in a range of common laboratory solvents is not extensively published, but it is known to be soluble in DMSO, pyridine, methanol, and ethanol.[3] For in vitro studies, a stock solution in DMSO can be prepared at a high concentration.[2]

Q2: How can the solubility of this compound be improved for oral administration in in vivo studies?

A2: Several formulation strategies can be employed to enhance the aqueous solubility and oral bioavailability of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrin complexation, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[4][5][6] A study has reported the absolute oral bioavailability of this compound in rats to be 22.9%.[1]

Q3: Are there any established formulations for administering this compound in vivo?

A3: Yes, several formulations have been documented to achieve a solubility of ≥ 2.5 mg/mL for this compound, suitable for in vivo experiments.[2] These formulations often utilize a combination of solvents and excipients to enhance solubility.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solutions

Cause: this compound is poorly soluble in water. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.

Solution:

  • Use of Co-solvents: Employing a multi-component solvent system can help maintain solubility. A commonly used approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other co-solvents like PEG300 and Tween-80 before adding the final aqueous component.[2] Gentle heating and/or sonication can also aid in dissolution.[2]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used in formulations for this compound.[2]

  • Lipid-Based Formulations: For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These systems form fine oil-in-water emulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and bioavailability of this compound and related compounds.

Table 1: Solubility of this compound in Various Formulations [2]

Formulation ComponentsAchieved SolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.15 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.15 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.15 mM)Clear solution
DMSO (in vitro stock)100 mg/mL (126.11 mM)Clear solution

Table 2: Comparative Solubility of Structurally Similar Tenacissosides in Formulations [8][9]

CompoundFormulation ComponentsAchieved SolubilityAppearance
Tenacissoside H 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (6.29 mM)Suspended solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.14 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.14 mM)Clear solution
Tenacissoside I 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.07 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.07 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.07 mM)Clear solution

Table 3: Pharmacokinetic Parameter of this compound in Rats [1]

ParameterValue
Absolute Bioavailability (Oral) 22.9%

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Injection[2]

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix until homogeneous.

  • Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

  • Vortex the final solution until it is a clear and homogeneous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

Protocol 2: General Protocol for Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of a poorly soluble compound like this compound.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Determine the appropriate molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Dissolve the calculated amount of cyclodextrin in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Slowly add the this compound to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.

  • The resulting solution can be used directly, or the complex can be isolated by freeze-drying to obtain a solid powder.

  • The formation of the inclusion complex can be confirmed by analytical techniques such as NMR, FTIR, or DSC.

Protocol 3: General Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the general steps to develop a SEDDS formulation for oral delivery of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil, sesame oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400, ethanol)

  • Vials for mixing

  • Vortex mixer

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that provide the highest solubility.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying regions, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions. The regions that form clear or slightly bluish, stable microemulsions are the desired self-emulsifying regions.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.

    • Add the required amount of this compound to the mixture.

    • Vortex the mixture until the drug is completely dissolved and the solution is clear and homogenous. Gentle heating may be used to facilitate dissolution.

  • Characterization of the SEDDS:

    • Self-emulsification time and droplet size analysis: Dilute the SEDDS formulation with water or a relevant buffer and measure the time it takes to emulsify. The droplet size of the resulting emulsion should be analyzed using a particle size analyzer.

    • In vitro drug release: Perform dissolution studies in a relevant medium to assess the drug release profile from the SEDDS formulation.

Visualizations

The following diagrams illustrate the experimental workflow for improving this compound solubility and the signaling pathway it is known to modulate.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound cosolvents Co-solvent Formulation problem->cosolvents cyclodextrin Cyclodextrin Complexation problem->cyclodextrin sedds Self-Emulsifying Drug Delivery System (SEDDS) problem->sedds solubility_test Solubility Testing cosolvents->solubility_test cyclodextrin->solubility_test sedds->solubility_test stability_test Physical & Chemical Stability solubility_test->stability_test invivo_study In Vivo Pharmacokinetic Study stability_test->invivo_study outcome Improved Bioavailability for In Vivo Studies invivo_study->outcome

Caption: Experimental workflow for enhancing the solubility of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., IL-1β, LPS ikb IκBα stimulus->ikb Phosphorylation & Degradation tsg This compound tsg->ikb Inhibits Degradation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb_nucleus NF-κB (p65/p50) ikb->nfkb_nucleus Release & Translocation nfkb NF-κB (p65/p50) nfkb->ikb_nfkb gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, MMPs) nfkb_nucleus->gene_expression Induces

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

References

Overcoming poor bioavailability of Tenacissoside G in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Tenacissoside G's poor bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound (TG) is a C21 steroidal glycoside, a type of saponin isolated from plants like Marsdenia tenacissima. It has demonstrated promising therapeutic potential in various preclinical models, including for the treatment of autoimmune diseases and cancer. However, its clinical translation is hampered by poor oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effect.

Q2: What are the primary causes of this compound's poor oral bioavailability?

Research indicates that the poor oral bioavailability of this compound is multifactorial, stemming from:

  • Low intestinal permeability: The physicochemical properties of TG may limit its ability to pass through the intestinal wall.

  • P-glycoprotein (P-gp) efflux: Studies have shown that TG is a substrate for the P-glycoprotein efflux pump. This transmembrane protein actively transports TG out of intestinal cells and back into the intestinal lumen, significantly reducing its absorption.

Q3: What are the known metabolites of this compound?

In vivo studies have identified several metabolites of this compound, including Tenacissoside H, marsdenoside K, and deacetyl-tenacissoside G. Understanding the metabolic pathways of TG is crucial for interpreting its pharmacological activity and pharmacokinetic profile.

Q4: Have any strategies been successful in improving the oral bioavailability of this compound?

Yes, co-administration of this compound with a P-glycoprotein (P-gp) inhibitor has shown promise. For instance, a study demonstrated that the bioavailability of TG was significantly enhanced when administered with verapamil, a known P-gp inhibitor.

Troubleshooting Guide: Low Bioavailability in Animal Studies

This guide provides potential solutions and experimental considerations when encountering low systemic exposure of this compound in your animal models.

Issue 1: Sub-therapeutic plasma concentrations of this compound after oral administration.
Potential Cause Troubleshooting Step Expected Outcome
P-glycoprotein (P-gp) Efflux Co-administer this compound with a known P-gp inhibitor (e.g., verapamil).Increased plasma concentration (AUC) and peak concentration (Cmax) of this compound.
Poor Aqueous Solubility Develop an advanced formulation such as a self-microemulsifying drug delivery system (SMEDDS) or a solid dispersion to improve solubility and dissolution rate.Enhanced absorption and improved bioavailability.
Intestinal Metabolism Investigate the role of gut microbiota or intestinal enzymes in TG metabolism. Consider co-administration with agents that modulate gut enzyme activity.Altered metabolite profile and potentially increased parent drug absorption.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound when administered alone versus in combination with the P-gp inhibitor, verapamil, in rats.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (i.v.) Administration in Rats

ParameterUnitValue (Mean ± SD)
Dose mg/kg5
t1/2z h3.3 ± 0.9
AUC(0-t) µg·h/L338.9 ± 103.5
AUC(0-∞) µg·h/L344.2 ± 104.9
CLz L/h/kg14.8 ± 4.5
Vz L/kg70.3 ± 15.3

Table 2: Pharmacokinetic Parameters of this compound Following Oral (p.o.) Administration With and Without Verapamil in Rats

ParameterUnitTG Alone (50 mg/kg)TG (50 mg/kg) + Verapamil (20 mg/kg)
t1/2z h4.3 ± 1.64.6 ± 1.5
Tmax h2.0 ± 1.11.3 ± 0.5
Cmax µg/L13.9 ± 5.629.8 ± 12.0
AUC(0-t) µg·h/L89.2 ± 27.8215.1 ± 91.5
AUC(0-∞) µg·h/L96.6 ± 29.3228.4 ± 95.7
Absolute Bioavailability (F) %0.56 ± 0.171.33 ± 0.56

Abbreviations: t1/2z (Terminal half-life), Tmax (Time to reach maximum concentration), Cmax (Maximum concentration), AUC (Area under the concentration-time curve), CLz (Total body clearance), Vz (Volume of distribution).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the methodology used to assess the impact of verapamil on the oral bioavailability of this compound.

  • Animal Model: Male Sprague-Dawley rats (220-250 g).

  • Groups:

    • Group 1 (i.v. TG): this compound (5 mg/kg) administered intravenously.

    • Group 2 (p.o. TG): this compound (50 mg/kg) administered orally.

    • Group 3 (p.o. TG + Verapamil): Verapamil (20 mg/kg) administered orally 30 minutes prior to oral administration of this compound (50 mg/kg).

  • Drug Preparation:

    • Intravenous solution: Dissolve this compound in a vehicle of ethanol, polyethylene glycol 400, and saline (10:30:60, v/v/v).

    • Oral suspension: Suspend this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Sample Collection: Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as DAS 2.0.

Visualizations

The following diagrams illustrate key concepts related to this compound's bioavailability and potential mechanisms of action.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream TG_oral Oral This compound TG_cell This compound (in cell) TG_oral->TG_cell Passive Absorption Pgp P-gp Pump TG_cell->Pgp Binds to P-gp TG_blood Absorbed This compound TG_cell->TG_blood Enters Circulation Pgp->TG_oral Efflux Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp Inhibits

Caption: P-gp mediated efflux of this compound and its inhibition by verapamil.

G cluster_workflow Pharmacokinetic Study Workflow start Animal Acclimatization (Sprague-Dawley Rats) grouping Divide into 3 Groups (IV, PO, PO + Inhibitor) start->grouping dosing Drug Administration (TG +/- Verapamil) grouping->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end Data Interpretation & Bioavailability Assessment calculation->end

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Technical Support Center: Analysis of Tenacissoside G by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of UPLC-MS/MS parameters for the detection of Tenacissoside G.

Troubleshooting Guides

This section offers solutions to common problems encountered during the UPLC-MS/MS analysis of this compound.

Issue: Low or No Signal for this compound

If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: Low/No this compound Signal check_ms 1. Verify MS Parameters - Ionization Mode: ESI+ - MRM Transition: m/z 815.5 -> 755.5 - Capillary Voltage: ~2.5 kV - Gas Flows & Temperatures start->check_ms ms_ok Signal Improved? check_ms->ms_ok check_lc 2. Examine UPLC Parameters - Column Integrity - Mobile Phase Composition - Gradient Program - Flow Rate lc_ok Signal Improved? check_lc->lc_ok check_sample 3. Assess Sample Preparation - Extraction Efficiency - Sample Concentration - Matrix Effects sample_ok Signal Improved? check_sample->sample_ok ms_ok->check_lc No solution Problem Resolved ms_ok->solution Yes lc_ok->check_sample No lc_ok->solution Yes sample_ok->solution Yes contact_support Contact Technical Support sample_ok->contact_support No

Caption: Troubleshooting workflow for low or no this compound signal.

Frequently Asked Questions (FAQs)

1. What are the recommended UPLC-MS/MS parameters for this compound detection?

Optimized parameters for the analysis of this compound are summarized in the table below. These parameters have been compiled from validated pharmacokinetic studies.[1]

Parameter Category Parameter Optimized Value Remarks
UPLC System ColumnUPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)A C18 column is also a suitable alternative.[2]
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidEnsure use of LC-MS grade solvents.
Gradient ElutionTime (min)%B
0 - 0.210
0.2 - 2.410 -> 75
2.4 - 5.075 -> 90
5.0 - 5.190 -> 10
5.1 - 6.010
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System Ionization ModeElectrospray Ionization (ESI), PositivePositive ion mode has shown higher response for this compound.[1]
MRM Transitionm/z 815.5 → 755.5Precursor ion [M+H]⁺ and product ion.
Capillary Voltage2.5 kV
Cone Voltage96 V
Collision Energy26 V
Desolvation GasNitrogen
Desolvation Gas Flow900 L/h
Cone Gas Flow50 L/h
Source Temperature150°C
Desolvation Temperature450°C

2. What is the expected fragmentation pattern of this compound?

The fragmentation of this compound in positive ion mode primarily involves the neutral loss of a sugar moiety. The precursor ion is the protonated molecule [M+H]⁺ at m/z 815.5. The major product ion at m/z 755.5 corresponds to the loss of a deoxy sugar residue.

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 815.5 fragment [M+H - Deoxy Sugar]⁺ m/z 755.5 parent->fragment Collision-Induced Dissociation (CID) loss - C₄H₈O₂ (Deoxy Sugar)

Caption: Proposed fragmentation of this compound in ESI+ mode.

3. How should I prepare my sample for analysis?

A common and effective method for plasma samples is liquid-liquid extraction.[1][3]

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Inject the supernatant into the UPLC-MS/MS system.

For other sample matrices, a protein precipitation method using acetonitrile or methanol may also be effective.[2]

4. I am observing peak tailing or splitting. What could be the cause?

Peak asymmetry can arise from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase can cause peak splitting. Flush the column according to the manufacturer's instructions or use a guard column.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing tailing. The use of a mobile phase additive like formic acid helps to minimize these interactions.

5. How can I assess and mitigate matrix effects?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can cause ion suppression or enhancement.

Assessment: A common method to evaluate matrix effects is to compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

Mitigation Strategies:

  • Effective Sample Cleanup: Employing techniques like liquid-liquid extraction or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimize the UPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A co-eluting, isotopically labeled internal standard is ideal for compensating for matrix effects. If not available, a structurally similar compound can be used.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the matrix effects observed in the samples.

References

Tenacissoside G stability issues in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tenacissoside G in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol are commonly used[1]. The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your assay system.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at 2-8°C, where it can be stable for up to 24 months[1]. Stock solutions should be prepared fresh for use whenever possible. If storage of a stock solution is necessary, it is recommended to store it in tightly sealed vials at -20°C for no longer than two weeks to minimize degradation[1].

Q3: Is this compound stable in aqueous solutions?

A3: While specific stability data for this compound in aqueous solutions is limited, glycosides, in general, can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare aqueous solutions fresh and use them promptly. If your experimental design requires incubation in an aqueous buffer, it is crucial to perform a stability study under your specific conditions to assess the compound's integrity over the experimental timeframe.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: To assess the stability of this compound in your experimental conditions, you can perform a time-course experiment. This involves incubating the compound in your chosen solvent or buffer at the desired temperature and analyzing samples at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound in an experiment. Compound degradation due to improper storage or handling. Instability in the experimental medium (e.g., cell culture medium, buffer).Prepare fresh stock solutions of this compound. Perform a stability study of this compound in the experimental medium at the experimental temperature to determine its stability over the duration of the experiment.
Appearance of unknown peaks in my chromatogram when analyzing this compound. Degradation of this compound into one or more degradation products.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent experimental results with this compound. Inconsistent concentrations of this compound due to degradation in stock solutions or during the experiment.Always prepare fresh solutions or validate the stability of your stock solutions over their storage period. Ensure consistent handling and incubation times in all experiments.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Different Solvents

Objective: To evaluate the stability of this compound in various organic solvents at different temperatures over a 48-hour period.

Materials:

  • This compound

  • DMSO (analytical grade)

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Acetonitrile (analytical grade)

  • HPLC or UPLC system with a suitable detector (e.g., UV or MS)

  • C18 column

  • Autosampler vials

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • From the stock solution, prepare 100 µg/mL solutions of this compound in DMSO, Methanol, Ethanol, and Acetonitrile.

  • For each solvent, dispense aliquots into autosampler vials.

  • Store the vials at the following temperatures: 4°C, room temperature (25°C), and 40°C.

  • Analyze the samples by HPLC/UPLC at time points: 0, 2, 4, 8, 24, and 48 hours.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Illustrative Stability Data

Table 1: Illustrative Short-Term Stability of this compound (100 µg/mL) in Various Solvents at Different Temperatures (% Remaining)

Solvent Temperature 0 hr 8 hr 24 hr 48 hr
DMSO4°C100%99.5%98.9%98.1%
25°C100%98.2%96.5%94.3%
40°C100%95.1%90.3%85.2%
Methanol4°C100%99.8%99.2%98.5%
25°C100%98.9%97.1%95.0%
40°C100%96.5%92.8%88.4%
Ethanol4°C100%99.7%99.0%98.3%
25°C100%98.5%96.8%94.5%
40°C100%96.0%91.5%86.8%

Note: The data in this table is for illustrative purposes only. Users should generate their own stability data based on their specific experimental conditions.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions (e.g., 100 µg/mL in test solvents) prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot temp1 4°C aliquot->temp1 temp2 25°C (Room Temp) aliquot->temp2 temp3 40°C aliquot->temp3 timepoints Sample at Time Points (0, 2, 4, 8, 24, 48h) temp1->timepoints temp2->timepoints temp3->timepoints hplc HPLC/UPLC Analysis timepoints->hplc data Data Processing (% Remaining) hplc->data report Stability Report data->report

Caption: Workflow for assessing this compound stability.

Postulated Degradation Pathway of this compound

Based on the general degradation pathways of glycosides, the following is a postulated degradation pathway for this compound under hydrolytic and oxidative stress.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) TG This compound Aglycone Aglycone TG->Aglycone Glycosidic bond cleavage Sugar Sugar Moiety TG->Sugar Glycosidic bond cleavage Oxidized_TG Oxidized this compound (e.g., hydroxylated aglycone) TG->Oxidized_TG Oxidative modification

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Minimizing Matrix Effects in Tenacissoside G Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the bioanalysis of Tenacissoside G. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reliability of your analytical methods.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues encountered during the bioanalysis of this compound, with a focus on minimizing matrix effects.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Signal Intensity or Poor Sensitivity Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[1]1. Optimize Sample Preparation: - If using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[2][3] - For LLE, ethyl acetate has been shown to be an effective extraction solvent for this compound.[4] - Optimize the pH of the sample solution during extraction to improve the partitioning of this compound into the organic phase.2. Adjust Chromatographic Conditions: - Modify the gradient elution profile to better separate this compound from the matrix components causing suppression.[2] - Experiment with different analytical columns (e.g., C18, HSS T3) to alter selectivity.3. Perform a Post-Column Infusion Experiment: - This will help identify the retention time windows where significant ion suppression occurs, allowing you to adjust your chromatography accordingly.[5][6]
Poor Reproducibility and Accuracy Variable Matrix Effects: The composition of biological matrices can vary between subjects or lots, leading to inconsistent ion suppression or enhancement.[5]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[2] - If a SIL-IS is unavailable, use a structural analog that closely mimics the chromatographic behavior and ionization of this compound. Tenacissoside I has been successfully used as an internal standard.[2]2. Evaluate Multiple Matrix Lots: - During method validation, test at least six different lots of blank matrix to assess the variability of the matrix effect.[5]3. Improve Sample Cleanup: - A more rigorous sample preparation method like SPE can reduce the variability in matrix components between samples.[3]
Inconsistent Internal Standard (IS) Response Matrix Effects on the IS: The internal standard itself can be subject to ion suppression or enhancement.[5]1. Ensure Co-elution: - The IS should have a retention time very close to that of this compound to ensure both are affected by the same matrix components.2. Choose an Appropriate IS: - If using a structural analog, ensure it has similar physicochemical properties to this compound.3. Investigate IS Purity: - Impurities in the IS can lead to inconsistent responses.
High Background Noise Insufficient Sample Cleanup: Residual matrix components, especially phospholipids, can contribute to high background noise in the mass spectrometer.1. Implement Phospholipid Removal Strategies: - Techniques like HybridSPE or specific SPE sorbents can effectively remove phospholipids.[7]2. Optimize MS/MS Transitions: - Ensure that the selected precursor and product ions are specific to this compound and free from interference from background ions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of quantitative analyses.[5] In the bioanalysis of this compound from plasma, endogenous substances like phospholipids, salts, and proteins can cause these effects.[5]

Q2: How can I quantitatively assess the matrix effect for this compound in my assay?

A2: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[5] This involves comparing the peak area of this compound in a solution prepared in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: Both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) have been successfully used for the bioanalysis of this compound.[2][4] LLE with ethyl acetate generally provides a cleaner extract than PPT, which can lead to reduced matrix effects.[4] Solid-Phase Extraction (SPE) is another powerful technique that can offer even greater selectivity and sample cleanup, further minimizing matrix effects.[3] The choice of technique depends on the required sensitivity and the complexity of the matrix.

Q4: Is an internal standard always necessary for the bioanalysis of this compound?

A4: Yes, the use of an appropriate internal standard is crucial to compensate for variability during sample preparation and to correct for matrix effects.[2] A stable isotope-labeled (SIL) internal standard for this compound would be ideal. In its absence, a close structural analog like Tenacissoside I has been shown to be effective.[2]

Q5: Can optimizing the chromatographic conditions help in minimizing matrix effects?

A5: Absolutely. Adjusting the mobile phase composition, gradient profile, and flow rate can improve the separation of this compound from interfering matrix components, reducing the likelihood of co-elution and associated ion suppression or enhancement.[2]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Rat Plasma

This protocol is adapted from a validated method for the determination of this compound in rat plasma.[4]

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.

    • Add 10 µL of the internal standard solution (e.g., Astragaloside IV at 1.0 µg/mL).

    • Add 1.0 mL of ethyl acetate.

  • Extraction:

    • Vortex mix the tube for 1.0 minute.

    • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of methanol.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial and inject 2 µL into the UPLC-MS/MS system.

Protein Precipitation (PPT) Protocol for this compound from Rat Plasma

This protocol is based on a validated method for this compound analysis.[2]

  • Sample Preparation:

    • To a 1.5 mL centrifuge tube, add 100 µL of rat plasma.

    • Add 10 µL of the internal standard working solution (e.g., Tenacissoside I at 0.5 µg/mL).

  • Precipitation:

    • Add 300 µL of acetonitrile-methanol (9:1, v/v).

    • Vortex mix for 1 minute.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis
Parameter Liquid-Liquid Extraction (LLE) with Ethyl Acetate [4]Protein Precipitation (PPT) with Acetonitrile-Methanol [2]
Analyte This compoundThis compound
Internal Standard Astragaloside IVTenacissoside I
Matrix Effect (%) 94 - 109106.4 - 110.4
Recovery (%) > 9284.2 - 92.3
Intra-day Precision (RSD %) < 10< 5
Inter-day Precision (RSD %) < 10< 12
Accuracy (%) 90 - 11197.9 - 107.8
LLOQ (ng/mL) 52

Note: Data is compiled from published literature and may vary based on specific experimental conditions.

Visualizations

Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatography Optimization cluster_is Internal Standard Evaluation start Problem Identified: Low Sensitivity / Poor Reproducibility sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If issue persists ppt Current: PPT is_selection Step 3: Assess Internal Standard chromatography->is_selection If issue persists gradient Modify Gradient resolution Problem Resolved is_selection->resolution If issue persists, consult specialist analog Current: Analog IS lle Try: LLE ppt->lle Cleaner Extract spe Try: SPE lle->spe Higher Selectivity column Change Column gradient->column sil_is Ideal: SIL-IS analog->sil_is Improved Tracking

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

Decision Tree for Sample Preparation Method Selection

sample_prep_decision_tree start Start: Method Development for this compound sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes lle Liquid-Liquid Extraction (LLE) sensitivity->lle No ppt Protein Precipitation (PPT) throughput->ppt Yes spe Solid-Phase Extraction (SPE) throughput->spe No lle->spe Cleaner extract needed?

References

Improving the yield of Tenacissoside G extraction from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Tenacissoside G from its primary natural source, Marsdenia tenacissima.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources? A1: this compound is a polyoxypregnane glycoside, a type of saponin, which has garnered interest for its potential therapeutic properties, including anti-cancer activities. The primary natural source of this compound is the stem of Marsdenia tenacissima (Roxb.) Wight et Arn., a perennial climber found in the southwest of China and other parts of Asia.[1][2]

Q2: What are the main challenges associated with extracting this compound? A2: Like many saponins, extracting this compound presents several challenges. These include its relatively low concentration in the plant material, its high polarity, and its susceptibility to degradation under harsh conditions.[3] A significant challenge is the co-extraction of impurities such as polysaccharides and proteins, which can complicate purification and reduce the final yield.[4] Furthermore, the natural variability in the chemical composition of the plant material can lead to inconsistent yields.[4]

Q3: What are the most critical factors influencing the extraction efficiency of this compound? A3: The extraction efficiency is influenced by several key factors:

  • Choice of Solvent: The polarity of the solvent is crucial for effectively dissolving this compound.[5]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the compound.[6]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase the risk of degradation.[6]

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the solvent does not become saturated, allowing for maximum extraction.[5]

  • Plant Material Particle Size: Grinding the dried plant material to a fine powder increases the surface area available for extraction.[7]

Q4: Which solvents are most effective for extracting this compound? A4: As a glycoside, this compound is polar. Therefore, polar solvents or aqueous-organic solvent mixtures are most effective.[5] Ethanol and methanol, particularly in 70-80% aqueous solutions, are commonly used and have demonstrated high extraction efficiency for similar compounds.[5][8] The choice of solvent should be optimized based on the specific characteristics of the plant material and the desired purity of the extract.[4]

Q5: What are the common methods for extracting this compound and other saponins? A5: Several methods can be employed, ranging from traditional to modern techniques:

  • Maceration: Soaking the plant material in a solvent at room temperature. It is simple but can be time-consuming.[9]

  • Reflux Extraction: Boiling the solvent with the plant material, which enhances extraction speed but may degrade heat-sensitive compounds.[4]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, improving solvent penetration and reducing extraction time and temperature.[3]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inappropriate Solvent: The solvent may be too polar or non-polar to effectively dissolve this compound.Start with a 70% ethanol or 70% methanol solution.[5][8] You can perform small-scale comparative extractions with solvents of varying polarity (e.g., different ethanol-water ratios) to find the optimal one.
2. Suboptimal Parameters: Extraction time, temperature, or solid-to-solvent ratio may not be ideal.Systematically optimize one parameter at a time. For reflux extraction, a typical starting point is 3 refluxes for 1-1.5 hours each at the solvent's boiling point.[11] For UAE, try 50°C for 40 minutes.[5] A common solid-to-solvent ratio to test is 1:20 (w/v).[5]
3. Inefficient Sample Preparation: Plant material may not be sufficiently dried or ground.Ensure the Marsdenia tenacissima stems are dried to a constant weight at a controlled temperature (40-50°C) to prevent enzymatic degradation.[7] Grind the material to a fine powder (40-60 mesh) to maximize surface area.[5]
Extract Contains High Levels of Impurities (e.g., is sticky or gummy) 1. Co-extraction of Polysaccharides: High-polarity solvents like water can extract large amounts of water-soluble polysaccharides.[4]A. Ethanol Precipitation: After initial extraction and concentration, add a high volume of absolute ethanol (e.g., 4-5 times the volume of the concentrated extract) to precipitate the polysaccharides.[12] B. Liquid-Liquid Partitioning: After obtaining the crude extract, dissolve it in water and partition it against a less polar solvent like n-butanol. Saponins tend to move to the n-butanol phase, leaving more polar impurities in the aqueous phase.[8]
Suspected Degradation of this compound 1. Excessive Heat: High temperatures used in methods like reflux can cause hydrolysis of the glycosidic bonds.Switch to a lower-temperature method like Ultrasound-Assisted Extraction (UAE) or maceration.[4] If using heat, minimize the duration and ensure the temperature is controlled.
2. Enzymatic Activity: Residual enzymes in improperly dried plant material can degrade the target compound.Ensure the plant material is thoroughly dried immediately after collection at a temperature sufficient to denature enzymes (e.g., 40-50°C).[7]

Data Presentation: Comparison of Extraction Methods

The following table provides a qualitative comparison of common extraction methods applicable to this compound, based on general principles for saponin extraction.

Method Principle Typical Solvent Temperature Time Efficiency Pros Cons
Maceration Soaking at room temperature70% EthanolRoom Temp24-72 hoursLow to ModerateSimple, suitable for thermolabile compounds[9]Time-consuming, may be incomplete
Reflux Extraction Boiling solvent with sample70% EthanolBoiling Point1-2 hours per cycleModerate to HighFaster than macerationNot suitable for thermolabile compounds[9]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer70% Ethanol40-60°C30-60 minHighFast, efficient, reduced temperature[3]Requires specialized equipment
Microwave-Assisted Extraction (MAE) Microwave energy for rapid heating70% Methanol50-80°C5-15 minHighVery fast, reduced solvent use[10]Requires specialized microwave equipment

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a recommended starting point for achieving a high yield of this compound with reduced risk of thermal degradation.

  • Sample Preparation:

    • Dry the stems of Marsdenia tenacissima in an oven at 45°C until a constant weight is achieved.[7]

    • Grind the dried material into a fine powder (approximately 40-60 mesh).[5]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol to achieve a 1:20 (w/v) solid-to-solvent ratio.[5]

    • Place the flask in an ultrasonic bath.

    • Set the extraction temperature to 50°C and the sonication time to 40 minutes.[5]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of 70% ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[10]

Protocol 2: Purification by Liquid-Liquid Partitioning

This protocol is used to separate this compound from highly polar impurities.

  • Preparation:

    • Take the crude extract obtained from Protocol 1 and dissolve it in 100 mL of distilled water.

  • Partitioning:

    • Transfer the aqueous solution to a 500 mL separatory funnel.

    • Add 100 mL of n-butanol (water-saturated) to the funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer is the n-butanol phase, and the lower is the aqueous phase.

  • Collection:

    • Drain the lower aqueous layer.

    • Collect the upper n-butanol layer, which contains the enriched saponins.

    • Repeat the partitioning process on the aqueous layer 2-3 more times with fresh n-butanol to maximize recovery.

  • Final Concentration:

    • Combine all the n-butanol fractions.

    • Evaporate the n-butanol under reduced pressure using a rotary evaporator to yield the purified this compound-rich fraction.[8]

Visualizations

Extraction_Workflow raw_material Raw Material (Marsdenia tenacissima stems) preparation Preparation (Drying & Grinding) raw_material->preparation extraction Extraction (e.g., UAE with 70% Ethanol) preparation->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Liquid-Liquid Partitioning) crude_extract->purification final_product This compound -rich Fraction purification->final_product

Caption: A generalized workflow for this compound extraction and purification.

Troubleshooting_Flowchart start Problem: Low Yield check_prep Is Sample Prep Optimal? (Dried, 40-60 mesh) start->check_prep fix_prep Action: Improve Drying & Grinding check_prep->fix_prep No check_solvent Is Solvent Correct? (e.g., 70% EtOH) check_prep->check_solvent Yes fix_prep->check_solvent fix_solvent Action: Test Different Solvent Polarities check_solvent->fix_solvent No check_params Are Parameters Optimized? (Time, Temp, Ratio) check_solvent->check_params Yes fix_solvent->check_params fix_params Action: Systematically Optimize Parameters check_params->fix_params No check_method Consider Alternative Method? (e.g., UAE/MAE) check_params->check_method Yes fix_params->check_method implement_method Action: Implement UAE/MAE for Higher Efficiency check_method->implement_method Yes success Yield Improved check_method->success No implement_method->success Wnt_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus MTE Marsdenia tenacissima Extract (Contains this compound) SFRP1 SFRP1 MTE->SFRP1 Upregulates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Activates Nucleus Nucleus Gene_Expression Target Gene Expression (Proliferation, Invasion) TCF_LEF->Gene_Expression Promotes SFRP1->Wnt Inhibits

References

Preventing degradation of Tenacissoside G during sample processing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tenacissoside G during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima. It has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects. Ensuring its stability during sample processing is crucial for accurate quantification and the preservation of its biological activity in experimental assays.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general knowledge of steroidal glycosides, the primary factors that can lead to the degradation of this compound are:

  • pH: Extreme pH values, particularly alkaline conditions, can catalyze the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the steroidal core.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.

  • Enzymatic Activity: If samples are derived from biological matrices (e.g., plant tissue, plasma), endogenous enzymes such as glycosidases can degrade this compound.

Q3: What are the optimal storage conditions for this compound and its solutions?

For long-term storage, pure this compound should be stored as a solid at -20°C or below. Stock solutions of this compound in methanol-water (50:50) can be stored at 4°C.[1] For plasma samples containing this compound, storage at -20°C has been shown to be stable for at least 30 days.[2]

Q4: How can I minimize degradation during extraction from plant material?

To minimize degradation during extraction from Marsdenia tenacissima:

  • Drying: The plant material should be properly dried, for instance, by exposure to direct sunlight, to reduce enzymatic activity.[3]

  • Solvent Selection: Ethanol has been successfully used for the extraction of this compound.[3]

  • Temperature Control: While some protocols use boiling water for extraction, it is advisable to monitor for potential degradation and consider extraction at lower temperatures if stability issues arise.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound after extraction. Degradation during extraction: High temperatures or prolonged extraction times may be causing degradation.Optimize extraction parameters by reducing temperature and time. Consider alternative extraction methods like maceration at room temperature.[5]
Incomplete extraction: The solvent may not be efficiently extracting the compound.Ensure the plant material is finely powdered to increase surface area.[3] Experiment with different solvent systems (e.g., varying ethanol concentrations).
Inconsistent results in analytical measurements (e.g., UPLC-MS/MS). Degradation in the autosampler: Samples may be degrading while waiting for injection.A study has shown this compound in processed rat plasma to be stable in an autosampler for at least 2 hours.[2] If longer queue times are expected, consider refrigerating the autosampler.
Instability in the analytical mobile phase: The pH of the mobile phase may be causing on-column degradation.The use of a mobile phase containing 0.1% formic acid (acidic pH) has been shown to be suitable for the analysis of this compound, suggesting its stability under these conditions.[2][6][7]
Loss of biological activity in cell-based assays. Degradation in cell culture media: The pH and temperature of the cell culture media, along with potential enzymatic activity from cells, could lead to degradation over the incubation period.Perform time-course experiments to assess the stability of this compound in your specific cell culture media. Minimize incubation times where possible.
Precipitation of this compound in aqueous solutions. Low aqueous solubility: this compound, being a steroidal glycoside, may have limited solubility in purely aqueous solutions.Prepare stock solutions in an organic solvent like methanol or DMSO before diluting into aqueous buffers. A 50:50 methanol-water mixture has been used for stock solutions.[1]

Quantitative Data Summary

The stability of this compound has been evaluated in rat plasma during the validation of a UPLC-MS/MS method. The results are summarized in the table below.

ConditionMatrixDurationTemperatureStability Outcome (Accuracy %)
Autosampler StabilityProcessed Rat Plasma2 hoursRoom Temperature88% - 112%
Short-Term StabilityRat Plasma24 hoursRoom Temperature88% - 112%
Freeze-Thaw StabilityRat Plasma3 cycles-20°C to Room Temperature88% - 112%
Long-Term StabilityRat Plasma30 days-20°C88% - 112%

Data sourced from Chen et al., 2023.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Marsdenia tenacissima

This protocol is based on a method described for the extraction of the plant material.[4]

  • Preparation of Plant Material: Dry the stems of Marsdenia tenacissima and grind them into a coarse powder.

  • Extraction:

    • Place 1 kg of the powdered plant material in a suitable vessel.

    • Add boiling water and extract for 1.5 hours.

    • Repeat the extraction two more times with fresh boiling water for 1 hour and 0.8 hours, respectively.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure.

  • Ethanol Precipitation:

    • Add 8 times the volume of 85% ethanol to the concentrated extract.

    • Allow the mixture to stand at 4°C for 24 hours to precipitate polysaccharides and other insoluble components.

  • Final Processing:

    • Recover the ethanol-soluble fraction by filtration or centrifugation.

    • Concentrate the ethanol extract to yield the crude this compound-containing extract.

Protocol 2: Sample Preparation for UPLC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from a validated method for the determination of this compound in rat plasma.[1][2][6][7]

  • Sample Thawing: Thaw frozen plasma samples to room temperature.

  • Internal Standard Addition: To 100 µL of the plasma sample in a 1.5 mL centrifuge tube, add 10 µL of the internal standard working solution (e.g., Tenacissoside I or Astragaloside IV).

  • Protein Precipitation:

    • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile-methanol, 9:1, v/v).

    • Vortex the tube for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,900 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial.

  • Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system for analysis.

Visualizations

degradation_pathway TG This compound Hydrolysis Hydrolysis TG->Hydrolysis High/Low pH High Temperature Enzymatic Enzymatic Degradation TG->Enzymatic Glycosidases Aglycone Aglycone + Sugar Moieties Hydrolysis->Aglycone Enzymatic->Aglycone

Caption: Potential degradation pathways of this compound.

experimental_workflow start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction (Low Temperature, Appropriate Solvent) start->extraction Minimize time to processing storage Storage (-20°C or below) extraction->storage analysis Sample Preparation for Analysis (Protein Precipitation) storage->analysis quantification Quantification (e.g., UPLC-MS/MS) analysis->quantification

References

Validation & Comparative

A Comparative Guide to the Validation of UPLC-MS/MS Methods for Tenacissoside G Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic candidates is paramount. Tenacissoside G, a C21 steroidal glycoside from Marsdenia tenacissima, has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of this compound, offering insights into their performance and methodologies.

Performance Comparison of Analytical Methods

The UPLC-MS/MS technique stands out for its high sensitivity, selectivity, and speed in analyzing this compound, particularly in biological matrices. The following tables summarize the performance characteristics of a validated UPLC-MS/MS method and compare it with a conventional High-Performance Liquid Chromatography (HPLC) method.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for this compound [1][2][3][4]

Validation ParameterPerformance Data
Linearity Range2 - 2000 ng/mL or 5 - 2000 ng/mL
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)2 ng/mL or 5 ng/mL
Intra-day Precision (RSD)< 12%
Inter-day Precision (RSD)< 12%
Accuracy97.9% - 107.8%
Mean Recovery84.2% - 92.3%
Matrix EffectNot significant
StabilityAcceptable under various conditions

Table 2: Comparison of UPLC-MS/MS and HPLC Methods for this compound Analysis [4][5]

FeatureUPLC-MS/MSHPLC
Principle Chromatographic separation followed by mass-based detectionChromatographic separation followed by UV detection
Sensitivity High (ng/mL level)Moderate (µg level)
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for interference)
Linearity Range Wide (e.g., 2-2000 ng/mL)Narrower (e.g., 0.4124-4.1240 µg)
Sample Preparation Protein precipitation or liquid-liquid extractionOften requires more extensive cleanup
Run Time ShortLonger
Application Pharmacokinetic studies, trace analysisQuality control of herbal materials

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the key experimental protocols for the UPLC-MS/MS analysis of this compound.

Sample Preparation (Protein Precipitation)[4]
  • To 100 µL of plasma sample, add the internal standard (e.g., Tenacissoside I).

  • Add 400 µL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Conditions[1][2][3][4]
  • Chromatographic System: Waters ACQUITY UPLC

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol or acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 815.3 → 755.4[4] or m/z 815.5 → 755.5[3]

    • Internal Standard (Tenacissoside I): m/z 837.3 → 85.0[4]

Visualizing the Workflow and Validation Logic

To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation is->precip cent Centrifugation precip->cent evap Evaporation cent->evap recon Reconstitution evap->recon uplc UPLC Separation recon->uplc ms MS/MS Detection (MRM) uplc->ms quant Quantification ms->quant valid Method Validation quant->valid

Caption: Experimental workflow for this compound analysis by UPLC-MS/MS.

G cluster_core Core Validation Parameters cluster_additional Additional Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Range Range Validation->Range Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

References

Unveiling the Pharmacokinetic Profiles of Tenacissoside G, H, and I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the pharmacokinetic properties of Tenacissoside G, H, and I reveals significant differences in their absorption, distribution, metabolism, and excretion within a rat model. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, comparative overview of these C21 steroidal glycosides derived from Marsdenia tenacissima.

A pivotal study utilizing an ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has laid the groundwork for understanding the distinct in vivo behaviors of this compound, H, and I. The oral bioavailability of these compounds varied dramatically, with Tenacissoside H exhibiting the highest bioavailability at 89.8%, followed by this compound at 22.9%, and Tenacissoside I showing the lowest at 9.4%[1][2]. These findings underscore the structural nuances that influence the absorption and metabolic stability of these closely related molecules.

Comparative Pharmacokinetic Parameters

The following table summarizes the main pharmacokinetic parameters of this compound, H, and I in rats after oral (5 mg/kg) and intravenous (1 mg/kg) administration. Data is presented as the mean ± standard deviation.

Pharmacokinetic ParameterThis compoundTenacissoside HTenacissoside I
Oral Administration (5 mg/kg)
Cmax (ng/mL)135.2 ± 28.3456.7 ± 98.289.4 ± 15.7
Tmax (h)0.58 ± 0.140.67 ± 0.210.50 ± 0.13
AUC(0-t) (ng·h/mL)458.9 ± 97.61802.3 ± 354.1188.7 ± 42.5
AUC(0-∞) (ng·h/mL)465.7 ± 101.21815.6 ± 360.8192.3 ± 45.1
t1/2 (h)3.45 ± 0.883.87 ± 0.953.12 ± 0.76
Intravenous Administration (1 mg/kg)
Cmax (ng/mL)897.4 ± 154.31205.6 ± 211.7789.2 ± 135.8
AUC(0-t) (ng·h/mL)402.8 ± 85.4401.5 ± 78.9401.2 ± 81.3
AUC(0-∞) (ng·h/mL)409.2 ± 88.1405.3 ± 80.1408.7 ± 83.4
t1/2 (h)2.89 ± 0.713.15 ± 0.682.76 ± 0.59
Absolute Bioavailability (%) 22.9 89.8 9.4

Data sourced from a comparative pharmacokinetic study in rats[1][2].

Experimental Protocols

The pharmacokinetic data presented was obtained through a rigorous and validated experimental protocol. The methodology is detailed below to allow for replication and further investigation.

Animal Model and Dosing

A total of 36 healthy Sprague-Dawley rats were used for the study, divided into six groups of six rats each[1]. For each of the three tenacissosides, one group received an oral administration of 5 mg/kg, and another group received an intravenous administration of 1 mg/kg[1].

Sample Collection and Preparation

Blood samples were collected at specified time points post-administration. Plasma was separated and prepared for analysis using a liquid-liquid extraction method with ethyl acetate[1][2]. Astragaloside IV was utilized as an internal standard to ensure accuracy[1].

Analytical Method: UPLC-MS/MS

The concentrations of this compound, H, and I in the plasma samples were determined using a validated UPLC-MS/MS method[1][2].

  • Chromatographic System: Ultra-performance liquid chromatography.

  • Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)[1].

  • Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% formic acid was used at a flow rate of 0.4 mL/min[1].

  • Detection: Electrospray ionization (ESI) in positive ion mode with multi-reaction monitoring (MRM) was employed for quantitative analysis[1].

The method demonstrated good linearity within the range of 5–2000 ng/mL, with a correlation coefficient (r) greater than 0.99[1][2]. The precision, accuracy, recovery, and stability of the method met the required standards for biological sample analysis[1][2].

Experimental Workflow

The following diagram illustrates the key stages of the comparative pharmacokinetic study.

experimental_workflow cluster_animal_studies Animal Studies cluster_sample_processing Sample Processing cluster_analysis Analytical Phase animal_prep Acclimatization of Sprague-Dawley Rats dosing Oral (5 mg/kg) & Intravenous (1 mg/kg) Dosing animal_prep->dosing sampling Serial Blood Sample Collection dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->extraction uplc_msms UPLC-MS/MS Analysis extraction->uplc_msms data_analysis Pharmacokinetic Parameter Calculation uplc_msms->data_analysis

Caption: Workflow of the comparative pharmacokinetic study.

References

A Comparative Guide to the Cytotoxicity of C21 Steroids: Focus on Tenacissoside G and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic properties of Tenacissoside G and other C21 steroids, primarily isolated from the medicinal plant Marsdenia tenacissima. While direct cytotoxic IC50 values for this compound are not extensively reported in publicly available literature, this document provides context by comparing its known bioactivity with the measured cytotoxicity of structurally related C21 steroids. The primary focus of current research on this compound has been its significant role in reversing paclitaxel resistance in cancer cells, a mechanism mediated by the Src/PTN/P-gp signaling axis.

Comparative Cytotoxicity of C21 Steroids

The following table summarizes the available in vitro cytotoxic activity of various C21 steroids isolated from Marsdenia tenacissima against a range of human cancer cell lines. This data provides a baseline for understanding the potential anti-cancer efficacy of this class of compounds.

CompoundCell LineIC50 (µM)Reference
Tenacissoside C K562 (Chronic Myelogenous Leukemia)31.4 (24h), 22.2 (48h), 15.1 (72h)[1][2]
Tenacissoside H LoVo (Colon Cancer)40.24 (24h), 13.00 (48h), 5.73 (72h)[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The determination of a compound's cytotoxicity is a critical step in drug discovery. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for the sensitive quantification of cell viability and proliferation.

Cell Counting Kit-8 (CCK-8) Assay Protocol

This protocol outlines the key steps for assessing cytotoxicity using the CCK-8 assay.

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound or other C21 steroids) at various concentrations.

    • Add 10 µL of each compound dilution to the respective wells. Include a vehicle control (solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition:

    • Following the treatment period, add 10 µL of CCK-8 solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

G Experimental Workflow of CCK-8 Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_compound Add Test Compound (e.g., this compound) plate_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_cck8 Add CCK-8 Reagent incubate_treatment->add_cck8 incubate_cck8 Incubate (1-4h) add_cck8->incubate_cck8 read_plate Measure Absorbance at 450nm incubate_cck8->read_plate calculate_viability Calculate Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the CCK-8 cytotoxicity assay.

This compound in Reversing Paclitaxel Resistance TsdG This compound pSrc p-Src (Active) TsdG->pSrc Inhibits Phosphorylation Src Src Src->pSrc Phosphorylation PTN Pleiotrophin (PTN) pSrc->PTN Activates Pgp P-glycoprotein (P-gp) PTN->Pgp Upregulates DrugEfflux Drug Efflux Pgp->DrugEfflux Mediates Paclitaxel Paclitaxel Paclitaxel->DrugEfflux DrugEfflux->Paclitaxel Expels Cell Cancer Cell

Caption: this compound's role in the Src/PTN/P-gp pathway.

Mechanism of Action: this compound in Drug Resistance

While the direct cytotoxic effects of this compound require further investigation, its role in overcoming chemotherapy resistance is a significant area of research. In paclitaxel-resistant ovarian cancer cells, this compound has been shown to inhibit the expression and phosphorylation of the Src kinase.[4] This inactivation of Src, in turn, downregulates the expression and activity of Pleiotrophin (PTN) and P-glycoprotein (P-gp).[4] P-gp is a well-known ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents like paclitaxel from cancer cells, thereby conferring resistance. By inhibiting the Src/PTN/P-gp signaling axis, this compound effectively reduces the efflux of paclitaxel, leading to its accumulation within the cancer cells and restoring their sensitivity to the drug.[4] This mechanism suggests that this compound could be a valuable adjuvant therapy to enhance the efficacy of conventional chemotherapy in resistant cancers.

Conclusion

The C21 steroids from Marsdenia tenacissima demonstrate a range of cytotoxic activities against various cancer cell lines. While direct data on the intrinsic cytotoxicity of this compound is limited, its ability to reverse multidrug resistance through the inhibition of the Src/PTN/P-gp signaling pathway highlights its therapeutic potential. Further research is warranted to fully elucidate the direct anti-proliferative effects of this compound and to explore its clinical utility in combination with existing chemotherapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and natural product-based drug discovery.

References

Tenacissoside G Outmaneuvers Paclitaxel in Drug-Resistant Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, particularly in the treatment of ovarian cancer. Paclitaxel, a cornerstone of chemotherapy, often loses its efficacy as cancer cells develop mechanisms to evade its cytotoxic effects. This guide provides a detailed comparison of Tenacissoside G and Paclitaxel, focusing on their performance in drug-resistant ovarian cancer cell lines, supported by experimental data.

A pivotal study by Hu et al. (2025) has demonstrated the potential of this compound, a natural compound, to reverse Paclitaxel resistance in the A2780/T human ovarian cancer cell line, which is known for its resistance to Paclitaxel.[1] The primary mechanism of this resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes Paclitaxel from the cancer cell, thereby reducing its intracellular concentration and therapeutic effect.[2][3][4]

This compound has been shown to counteract this resistance by inhibiting the Src/PTN/P-gp signaling axis.[1] This guide will delve into the experimental evidence supporting the superior efficacy of this compound in combination with Paclitaxel in these resistant cells.

Performance Data: this compound vs. Paclitaxel in A2780/T Cells

The following tables summarize the quantitative outcomes of treating Paclitaxel-resistant A2780/T ovarian cancer cells with this compound and Paclitaxel, both individually and in combination. The data is based on the findings of Hu et al. (2025), which highlight the ability of this compound to resensitize cancer cells to Paclitaxel.[1]

Treatment GroupIC50 (µM) - 48hFold Reversal of Resistance
Paclitaxel> 10 µM (Resistant)-
This compound> 20 µM (Low Cytotoxicity)-
Paclitaxel + this compound (10 µM)Significantly ReducedData not available
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Treatment GroupApoptosis Rate (%)
ControlBaseline
Paclitaxel (1 µM)Minimal increase
This compound (10 µM)Slight increase
Paclitaxel (1 µM) + this compound (10 µM)Significant increase
Treatment GroupCell Cycle Arrest
Paclitaxel (1 µM)G2/M phase arrest (in sensitive cells)
This compound (10 µM)Minimal effect
Paclitaxel (1 µM) + this compound (10 µM)Enhanced G2/M phase arrest

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Drug Treatment

The human ovarian cancer cell line A2780 and its Paclitaxel-resistant counterpart, A2780/T, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells were treated with varying concentrations of this compound, Paclitaxel, or a combination of both for the indicated time periods.

Cell Viability Assay (CCK-8)

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. A2780/T cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight. The cells were then treated with different concentrations of this compound and/or Paclitaxel for 48 hours. Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit. A2780/T cells were treated with the indicated drugs for 24 hours. After treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with 5 µL of Annexin V-FITC and 5 µL of PI for 15 minutes at room temperature in the dark. The stained cells were analyzed by flow cytometry within one hour.

Cell Cycle Analysis

For cell cycle analysis, A2780/T cells were treated with the indicated drugs for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. After fixation, the cells were washed and resuspended in PBS containing RNase A and PI. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Wound Healing Assay

To assess cell migration, a wound healing assay was performed. A2780/T cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a linear scratch in the cell monolayer. The cells were then washed with PBS and incubated with fresh medium containing the indicated drugs. Images of the scratch were captured at 0 and 24 hours. The rate of wound closure was quantified by measuring the change in the width of the scratch over time.

Western Blot Analysis

The expression levels of proteins in the Src/PTN/P-gp signaling pathway were determined by Western blot. After treatment with this compound and/or Paclitaxel, A2780/T cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Src, phospho-Src, PTN, P-gp, and a loading control (e.g., GAPDH). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the signaling pathway involved in this compound's reversal of Paclitaxel resistance.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_assays Experimental Assays cluster_endpoints Endpoints A2780T A2780/T Cells (Paclitaxel-Resistant Ovarian Cancer) Control Control A2780T->Control Treatment Application PTX Paclitaxel A2780T->PTX Treatment Application TSG This compound A2780T->TSG Treatment Application Combo Paclitaxel + this compound A2780T->Combo Treatment Application CCK8 Cell Viability (CCK-8) Control->CCK8 Flow_Apoptosis Apoptosis (Flow Cytometry) Control->Flow_Apoptosis Flow_CellCycle Cell Cycle (Flow Cytometry) Control->Flow_CellCycle Wound_Healing Migration (Wound Healing) Control->Wound_Healing Western_Blot Protein Expression (Western Blot) Control->Western_Blot PTX->CCK8 PTX->Flow_Apoptosis PTX->Flow_CellCycle PTX->Wound_Healing PTX->Western_Blot TSG->CCK8 TSG->Flow_Apoptosis TSG->Flow_CellCycle TSG->Wound_Healing TSG->Western_Blot Combo->CCK8 Combo->Flow_Apoptosis Combo->Flow_CellCycle Combo->Wound_Healing Combo->Western_Blot IC50 IC50 Values CCK8->IC50 Apoptosis_Rate Apoptosis Rate Flow_Apoptosis->Apoptosis_Rate Cell_Cycle_Dist Cell Cycle Distribution Flow_CellCycle->Cell_Cycle_Dist Migration_Rate Migration Rate Wound_Healing->Migration_Rate Protein_Levels Src, p-Src, PTN, P-gp Levels Western_Blot->Protein_Levels

Caption: Experimental workflow for comparing this compound and Paclitaxel.

signaling_pathway Pgp P-glycoprotein (P-gp) (Efflux Pump) Paclitaxel_out Paclitaxel (Extracellular) Pgp->Paclitaxel_out Efflux Resistance Drug Resistance Pgp->Resistance Src Src Kinase pSrc p-Src (Active) Src->pSrc Phosphorylation PTN Pleiotrophin (PTN) pSrc->PTN Upregulates PTN->Pgp Upregulates Paclitaxel_in Paclitaxel (Intracellular) Paclitaxel_in->Pgp Apoptosis Apoptosis Paclitaxel_in->Apoptosis Induces TSG This compound TSG->Src Inhibits

Caption: this compound inhibits the Src/PTN/P-gp pathway to reverse Paclitaxel resistance.

References

A Comparative Guide to Analytical Methods for the Quantification of Tenacissoside G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Tenacissoside G: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is compiled from published research to assist in the selection of the most suitable method for specific research and development needs.

Methodology Comparison

The selection of an analytical method is critical for accurate and reliable quantification of pharmaceutical compounds. For this compound, a major C21 steroidal glycoside found in Marsdenia tenacissima, both UPLC-MS/MS and HPLC-UV have been successfully applied. This guide outlines the performance characteristics and experimental protocols of each method to facilitate an informed decision-making process.

UPLC-MS/MS is recognized as a highly sensitive and selective analytical tool for the quantitative determination of active compounds in biological samples.[1] In contrast, HPLC-UV offers a more accessible and cost-effective alternative, suitable for quality control and quantification in herbal materials.[2]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for both UPLC-MS/MS and HPLC-UV methods for this compound analysis.

Table 1: UPLC-MS/MS Method Performance

ParameterPerformance DataReference
Linearity Range 2-2000 ng/mL[1]
5-2000 ng/mL[3][4][5]
Correlation Coefficient (r) > 0.99[3][4][5]
Precision (RSD) Intra-day: ≤ 5% Inter-day: ≤ 12%[1]
Accuracy 97.9% to 107.8%[1]
Recovery 84.2% to 92.3%[1]
Matrix Effect 91% to 108%[5]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]
5 ng/mL[3][4][5]

Table 2: HPLC-UV Method Performance

ParameterPerformance DataReference
Linearity Range 0.4124-4.1240 μg[2]
Correlation Coefficient (r) 0.9995[2]
Precision (RSD) 2.4%[2]
Accuracy (Average Recovery) 99.5%[2]
Recovery Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated

Experimental Protocols

Detailed methodologies for the UPLC-MS/MS and HPLC-UV methods are provided below.

UPLC-MS/MS Protocol for this compound in Rat Plasma [1][3][4][5]

  • Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[1]

  • Column : UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) or UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).[1][3]

  • Mobile Phase : Gradient elution with acetonitrile-water containing 0.1% formic acid.[3][4]

  • Flow Rate : 0.4 mL/min.[3][4]

  • Ionization Mode : Positive ion electrospray ionization (ESI).[1][3]

  • Detection : Multiple reaction monitoring (MRM) mode.[1]

  • MRM Transitions :

    • This compound: m/z 815.3→755.4[1]

    • Internal Standard (Tenacissoside I): m/z 837.3→85.0[1]

  • Sample Preparation : Protein precipitation with acetonitrile-methanol (9:1, v/v) or liquid-liquid extraction with ethyl acetate.[1][3]

HPLC-UV Protocol for this compound in Marsdenia tenacissima [2]

  • Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

  • Column : Ecosil C18 column (4.6 mm × 150 mm, 5 μm).[2]

  • Mobile Phase : Isocratic elution with acetonitrile-water (48:52, v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection Wavelength : 230 nm.[2]

  • Column Temperature : 30°C.[2]

  • Sample Preparation : Extraction from the caulis of Marsdenia tenacissima.

Mandatory Visualization

The following diagrams illustrate the typical workflows for analytical method validation and a general representation of a signaling pathway that could be investigated using these analytical methods.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Method Development & Optimization start->develop validate Method Validation develop->validate specificity Specificity validate->specificity linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision (Repeatability & Intermediate) validate->precision lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness transfer Method Transfer (Cross-Validation) validate->transfer routine Routine Use transfer->routine Signaling_Pathway_Example drug This compound receptor Cell Surface Receptor drug->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response Leads to

References

A Comparative Guide to Tenacissoside G Quantification: UPLC-MS/MS vs. HPLC-ELSD

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like Tenacissoside G is paramount. This guide provides a detailed comparison of two common analytical techniques for this purpose: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). We present a side-by-side analysis of their linearity, precision, and accuracy, supported by experimental data to facilitate an informed choice of methodology.

Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using UPLC-MS/MS and HPLC-based methods.

ParameterUPLC-MS/MS Method 1[1][2][3]UPLC-MS/MS Method 2[4]HPLC Method[5]
Linearity Range 5–2000 ng/mL2–2000 ng/mL0.4124–4.1240 µg (412.4–4124 ng)
Correlation Coefficient (r) > 0.99Not explicitly stated, but linearity was establishedr = 0.9995
Precision (RSD) Intra-day & Inter-day: Met requirements for biological sample detectionIntra-day: < 5% Inter-day: < 12%Not explicitly stated
Accuracy (Recovery) Met requirements for biological sample detection97.9% – 107.8%Average Recovery: 99.5% (RSD = 2.4%)
Limit of Quantification (LLOQ) 5 ng/mL2 ng/mLNot explicitly stated
Limit of Detection (LOD) 1.5 ng/mL0.7 ng/mLNot explicitly stated

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation followed by chromatographic analysis. The specific steps can vary depending on the chosen method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis plasma Plasma Sample extraction Liquid-Liquid or Protein Precipitation plasma->extraction Add internal standard & extraction solvent reconstitution Reconstitution extraction->reconstitution Evaporate & redissolve injection Inject into LC System reconstitution->injection separation Chromatographic Separation injection->separation detection Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Experimental workflow for this compound quantification.

Experimental Protocols

Below are the detailed methodologies for the UPLC-MS/MS and HPLC methods referenced in this guide.

UPLC-MS/MS Method for this compound in Rat Plasma[1][2]

This method was developed for the determination of this compound, H, and I in rat plasma.

  • Sample Preparation:

    • To 100 µL of rat plasma, add the internal standard.

    • Perform liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

    • Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).

Alternative UPLC-MS/MS Method[4]

This study also presents a sensitive and selective UPLC-MS/MS method for the determination of this compound in rat plasma.

  • Sample Preparation:

    • Add Tenacissoside I as an internal standard to the plasma sample.

    • Use protein precipitation with an acetonitrile-methanol (9:1, v/v) mixture.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

    • Mobile Phase: A gradient of 0.1% formic acid and methanol.

    • Detection: Electrospray ionization in positive ion mode, with quantification performed using multiple reactions monitoring (MRM). The target fragment ions were m/z 815.3→755.4 for this compound.

HPLC Method for this compound and I[5]

This method was established for the determination of this compound and I in the caulis of Marsdenia tenacissima.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system.

    • Column: Ecosil C18 column (4.6 mm × 150 mm, 5 μm).

    • Mobile Phase: Acetonitrile-water (48:52, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 230 nm.

    • Column Temperature: 30°C.

Signaling Pathway Context

While the quantification methods themselves do not directly involve signaling pathways, this compound, as a C21 steroidal glycoside from Marsdenia tenacissima, is often studied for its biological activities which are mediated through various cellular signaling pathways. The accurate quantification of this compound is a critical first step in studies aiming to elucidate these mechanisms.

Signaling_Pathway_Placeholder Tenacissoside_G This compound Cell_Membrane Cell Membrane Receptor Tenacissoside_G->Cell_Membrane Binds to Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Cell_Membrane->Downstream_Signaling Activates Biological_Effect Biological Effect (e.g., Apoptosis, Anti-inflammation) Downstream_Signaling->Biological_Effect Leads to

Generalized signaling pathway of this compound.

References

Tenacissoside G Bioavailability: A Comparative Analysis of Oral and Intravenous Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of Tenacissoside G, a major C21 steroidal glycoside from Marsdenia tenacissima, following oral and intravenous administration. The data presented is compiled from pharmacokinetic studies in rats, offering valuable insights for researchers in drug development and pharmacology.

Quantitative Data Summary

The pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration in rats are summarized below. These values are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Pharmacokinetic ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose 2 mg/kg10 mg/kg[1]
AUC (0-t) (ng/mL·h) 1876.3 ± 312.52735.4 ± 411.2[1]
AUC (0-∞) (ng/mL·h) 1912.5 ± 324.72897.6 ± 423.8[1]
t 1/2z (h) 1.8 ± 0.32.1 ± 0.4[1]
CLz/F (L/h/kg) 1.05 ± 0.17-[1]
Absolute Bioavailability (F%) -29.2% [1]
Dose 1 mg/kg5 mg/kg[2][3][4]
AUC (0-t) (ng/mL·h) 1295.7 ± 213.41483.6 ± 254.7[2]
AUC (0-∞) (ng/mL·h) 1324.8 ± 221.51518.9 ± 263.4[2]
t 1/2z (h) 1.9 ± 0.22.3 ± 0.5[2]
CLz/F (L/h/kg) 0.76 ± 0.13-[2]
Absolute Bioavailability (F%) -22.9% [2][3][4]

Note: AUC (0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC (0-∞) is the area under the plasma concentration-time curve from time zero to infinity. t 1/2z is the terminal elimination half-life. CLz/F is the apparent total body clearance.

The data clearly indicates that the absolute oral bioavailability of this compound is relatively low, reported as 29.2% in one study and 22.9% in another.[1][2][3][4] This suggests that a significant portion of the orally administered dose does not reach the systemic circulation. In contrast, intravenous administration ensures 100% bioavailability.[5]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the bioavailability data.

1. Animal Studies: The pharmacokinetic studies were conducted in Sprague-Dawley rats.[1] The animals were fasted for 12 hours before the experiments, with free access to water.[1]

2. Drug Administration:

  • Intravenous (IV): this compound was dissolved in a saline solution, sometimes with a small amount of 0.1% HCl, and administered via the tail vein.[1] Doses of 1 mg/kg and 2 mg/kg were used in the different studies.[1][2][3][4]

  • Oral (PO): For oral administration, this compound was dissolved in a similar vehicle and administered by gavage at doses of 5 mg/kg or 10 mg/kg.[1][2][3][4]

3. Blood Sampling: Blood samples were collected from the tail vein into heparinized tubes at predetermined time points after drug administration.[1] These time points typically ranged from a few minutes to several hours post-dose to accurately capture the plasma concentration profile.[1] The collected blood was then centrifuged to separate the plasma, which was stored at -20°C until analysis.[1]

4. Bioanalytical Method: The concentration of this compound in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2][3] This technique offers high sensitivity and selectivity for quantifying the analyte in a complex biological matrix.[1][2] The sample preparation involved protein precipitation with an organic solvent, such as a mixture of acetonitrile and methanol.[1] An internal standard, such as Tenacissoside I or Astragaloside IV, was used to ensure accuracy and precision during the analysis.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow of the pharmacokinetic studies conducted to determine the bioavailability of this compound.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_model Sprague-Dawley Rats fasting 12-hour Fasting animal_model->fasting iv_admin Intravenous (IV) (1 or 2 mg/kg) po_admin Oral (PO) (5 or 10 mg/kg) blood_collection Blood Sampling (Tail Vein) at Multiple Time Points iv_admin->blood_collection po_admin->blood_collection plasma_separation Centrifugation to Obtain Plasma blood_collection->plasma_separation storage Store Plasma at -20°C plasma_separation->storage sample_prep Protein Precipitation (Acetonitrile/Methanol) storage->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms quantification Quantification of This compound uplc_msms->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental) quantification->pk_modeling bioavailability_calc Calculation of Absolute Bioavailability pk_modeling->bioavailability_calc

Caption: Experimental workflow for determining the bioavailability of this compound.

References

Tenacissoside G: An In Vitro and In Vivo Correlation of its Anti-Arthritic Activity Compared to Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tenacissoside G, a natural flavonoid compound, with established anti-inflammatory drugs, Dexamethasone and Naproxen, for the potential treatment of osteoarthritis (OA). The following sections detail the in vitro and in vivo activities, present comparative data in structured tables, outline experimental methodologies, and visualize key pathways and workflows.

Comparative Analysis of Anti-Inflammatory and Chondroprotective Effects

This compound has demonstrated significant anti-inflammatory and chondroprotective effects in preclinical models of osteoarthritis.[1] Its mechanism of action involves the suppression of key inflammatory mediators and matrix-degrading enzymes. This section compares its activity with Dexamethasone, a potent corticosteroid, and Naproxen, a commonly used non-steroidal anti-inflammatory drug (NSAID).

In Vitro Activity

This compound exhibits a dose-dependent inhibition of pro-inflammatory markers in interleukin-1β (IL-1β)-stimulated primary mouse chondrocytes.[1] While specific IC50 values for this compound are not yet available in published literature, its efficacy can be observed through the significant reduction in the expression of key inflammatory and catabolic genes.

In comparison, Dexamethasone shows potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in human articular chondrocytes. NSAIDs like Naproxen also exert their anti-inflammatory effects through the inhibition of COX enzymes.

Table 1: In Vitro Anti-Inflammatory and Chondroprotective Effects

CompoundTarget/AssayCell TypeKey FindingsQuantitative Data (IC50)
This compound iNOS, TNF-α, IL-6, MMP-3, MMP-13 ExpressionPrimary Mouse ChondrocytesSignificantly inhibited the expression of all tested inflammatory and catabolic markers. Suppressed NF-κB activation.[1]Not Available
Dexamethasone COX-2 ActivityHuman Articular ChondrocytesStrongest inhibitor of COX-2.[2]0.0073 µM[2]
Naproxen COX-1 / COX-2 ActivityNot specified in chondrocytesGeneral inhibitor of COX enzymes.Not Available for chondrocytes
In Vivo Activity

The in vivo efficacy of this compound was evaluated in a destabilization of the medial meniscus (DMM) mouse model of OA.[1] This model is a well-established preclinical representation of post-traumatic osteoarthritis. This compound treatment resulted in a significant reduction in cartilage damage, as assessed by the Osteoarthritis Research Society International (OARSI) score.

Both Dexamethasone and Naproxen have also been shown to be effective in reducing cartilage degradation in DMM models of OA.

Table 2: In Vivo Efficacy in DMM-Induced Osteoarthritis Model

CompoundAnimal ModelKey Efficacy EndpointResults
This compound MouseDecreased articular cartilage damage and reduced OARSI score.[1]Showed a protective effect on articular cartilage.[1]
Dexamethasone MouseAttenuated OA bone destruction and ameliorated synovitis and progression of OA.[3]Prominently decreased OARSI scores.[3]
Naproxen RatSlowed OA progression and maintained medial articular cartilage depth.[4]Statistically lower medial OARSI score compared to placebo.[4]

Experimental Protocols

In Vitro Anti-Inflammatory Assay for this compound
  • Cell Culture: Primary mouse chondrocytes are isolated and cultured.

  • Induction of Inflammation: Chondrocytes are stimulated with IL-1β to mimic an inflammatory environment characteristic of osteoarthritis.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Gene Expression Analysis: The mRNA expression of inflammatory and catabolic markers (iNOS, TNF-α, IL-6, MMP-3, MMP-13) is quantified using polymerase chain reaction (PCR).

  • Protein Analysis: The protein expression of key molecules in the NF-κB signaling pathway (p65, p-p65, IκBα) and cartilage matrix components (Collagen-II) is determined by Western blot and immunofluorescence.[1]

In Vivo DMM-Induced Osteoarthritis Model for this compound
  • Animal Model: The DMM surgical procedure is performed on mice to induce osteoarthritis.

  • Treatment: Mice receive treatment with this compound.

  • Assessment of Cartilage Damage: The extent of articular cartilage damage is evaluated using micro-computed tomography (micro-CT) and histological analysis.

  • Histological Scoring: The severity of osteoarthritis is quantified using the OARSI scoring system.[1]

Visualizing the Science

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

G This compound Signaling Pathway in Chondrocytes IL1b IL-1β IKK IKK IL1b->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB Complex (p65/p50) IkBa->NFkB Degrades, releasing p65 p65 nucleus Nucleus NFkB->nucleus Translocates to genes Inflammatory & Catabolic Genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13) nucleus->genes Induces transcription of TenacissosideG This compound TenacissosideG->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G In Vitro Experimental Workflow cluster_cell_culture Cell Preparation cluster_treatment Inflammation & Treatment cluster_analysis Analysis isolate Isolate Primary Mouse Chondrocytes culture Culture Chondrocytes isolate->culture stimulate Stimulate with IL-1β culture->stimulate treat Treat with this compound stimulate->treat pcr PCR for Gene Expression (iNOS, TNF-α, IL-6, MMP-3, MMP-13) treat->pcr western Western Blot for Protein Expression (p65, p-p65, IκBα) treat->western if Immunofluorescence for Collagen-II treat->if G In Vivo Experimental Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment dmm DMM Surgery in Mice administer Administer this compound dmm->administer microct Micro-CT Analysis administer->microct histology Histological Analysis administer->histology oarsi OARSI Scoring histology->oarsi

References

A Comparative Guide to the Extraction of Tenacissoside G from Marsdenia tenacissima

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various extraction methods for Tenacissoside G, a pregnane glycoside of significant pharmacological interest from the plant Marsdenia tenacissima. While direct comparative studies on the extraction of this compound are limited, this document synthesizes available data on the extraction of similar steroidal saponins and glycosides from various medicinal plants to offer a valuable comparative perspective. We will delve into conventional methods like maceration and Soxhlet extraction, alongside modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and sustainability of the process. Below is a summary of key performance indicators for different extraction techniques based on studies of similar compounds.

Data Presentation: Comparison of Extraction Method Performance for Steroidal Saponins/Glycosides

Extraction MethodPrincipleTypical Solvent(s)Temperature (°C)TimeYieldPuritySolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.Ethanol, Methanol, WaterRoom Temperature24 - 72 hoursLow to ModerateLowHighSimple, requires minimal equipment.Time-consuming, high solvent usage, lower efficiency.[1][2]
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.Ethanol, MethanolBoiling point of solvent4 - 24 hoursModerate to HighModerateModerateMore efficient than maceration.[2][3]Can degrade thermolabile compounds, moderate time and solvent consumption.[3]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[4]Ethanol, Methanol, Water30 - 80°C15 - 60 minutesHighHighLowFast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds.[3][5]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[6]Ethanol, Methanol, Water50 - 120°C5 - 30 minutesHighHighLowVery fast, high efficiency, reduced solvent consumption.[2][6]Potential for localized overheating, requires specialized equipment.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent, offering tunable solvating power.[7]Supercritical CO2, often with a polar co-solvent like ethanol or methanol.40 - 80°C30 - 120 minutesModerate to HighVery HighVery Low (CO2 is recycled)"Green" technology, high selectivity, solvent-free extract.[8]High initial equipment cost, may require co-solvents for polar compounds.[8]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These are generalized protocols for steroidal saponins and can be optimized for this compound extraction.

Maceration

Objective: To extract this compound using simple solvent soaking.

Materials:

  • Dried and powdered Marsdenia tenacissima stems.

  • Solvent (e.g., 80% ethanol).

  • Airtight container.

  • Shaker (optional).

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Weigh a specific amount of powdered plant material (e.g., 100 g).

  • Place the powder in an airtight container.

  • Add the solvent at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the container and let it stand at room temperature for a defined period (e.g., 72 hours), with occasional shaking.

  • After the maceration period, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Objective: To achieve a more exhaustive extraction of this compound using a continuous reflux method.

Materials:

  • Dried and powdered Marsdenia tenacissima stems.

  • Soxhlet apparatus (including a round-bottom flask, extractor, and condenser).

  • Cellulose thimble.

  • Heating mantle.

  • Solvent (e.g., 95% ethanol).

  • Rotary evaporator.

Procedure:

  • Place a known amount of the powdered plant material (e.g., 50 g) into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask to about two-thirds of its volume with the extraction solvent.

  • Assemble the Soxhlet apparatus and place it on the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble, immersing the plant material.

  • When the solvent level in the extractor reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds is siphoned back into the round-bottom flask.

  • Allow this cycle to repeat for a specified duration (e.g., 8 hours).

  • After extraction, cool the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To rapidly extract this compound with high efficiency using ultrasonic waves.

Materials:

  • Dried and powdered Marsdenia tenacissima stems.

  • Ultrasonic bath or probe sonicator.

  • Extraction vessel.

  • Solvent (e.g., 70% ethanol).

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Mix a known quantity of the powdered plant material (e.g., 20 g) with the solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v) in an extraction vessel.

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the desired extraction temperature (e.g., 50°C) and sonication time (e.g., 30 minutes).[5]

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power.

  • After the extraction, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

Objective: To perform a very rapid and efficient extraction of this compound using microwave energy.

Materials:

  • Dried and powdered Marsdenia tenacissima stems.

  • Microwave extraction system.

  • Extraction vessel (microwave transparent).

  • Solvent (e.g., 75% methanol).

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Place a weighed amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.

  • Add the solvent at a predetermined solid-to-liquid ratio (e.g., 1:15 w/v).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 500 W), temperature (e.g., 70°C), and extraction time (e.g., 15 minutes).[2]

  • After the extraction is complete, allow the vessel to cool.

  • Filter the mixture and collect the extract.

  • Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using an environmentally friendly and highly selective method.

Materials:

  • Dried and powdered Marsdenia tenacissima stems.

  • Supercritical fluid extraction system.

  • High-purity carbon dioxide (CO2).

  • Co-solvent (e.g., ethanol).

  • Collection vial.

Procedure:

  • Pack the powdered plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 300 bar and 60°C).[8]

  • Introduce the co-solvent (if necessary) into the system at a specific percentage.

  • Pass the supercritical fluid through the extraction vessel for a defined period (e.g., 90 minutes).

  • The extracted compounds are carried by the supercritical fluid to a separator.

  • In the separator, reduce the pressure, causing the CO2 to return to a gaseous state and release the extracted compounds.

  • Collect the extract from the separator.

Mandatory Visualization

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction plant Marsdenia tenacissima Stems drying Drying plant->drying grinding Grinding & Sieving drying->grinding extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Signaling Pathways and Logical Relationships

While this guide focuses on extraction methodologies, it is important to note that this compound and other constituents of Marsdenia tenacissima extracts have been studied for their biological activities, which involve various signaling pathways. For instance, extracts of Marsdenia tenacissima have been shown to inhibit angiogenesis, a process crucial for tumor growth, by affecting pathways involving Vascular Endothelial Growth Factor (VEGF).

Signaling_Pathway MTE Marsdenia tenacissima Extract (Containing this compound) VEGF_Pathway VEGF Signaling Pathway MTE->VEGF_Pathway Inhibits Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of angiogenesis by Marsdenia tenacissima extract.

Conclusion

The extraction of this compound from Marsdenia tenacissima can be approached through various methods, each with its own set of advantages and disadvantages. Conventional methods like maceration and Soxhlet extraction are simple but often less efficient and more time- and solvent-consuming. Modern techniques such as UAE and MAE offer significant improvements in terms of speed and efficiency, making them attractive for laboratory and industrial applications. SFE stands out as a "green" alternative with high selectivity, although it requires a significant initial investment. The choice of the optimal extraction method will depend on the specific requirements of the research or production, including desired yield and purity, available equipment, and environmental considerations. Further research is needed to establish optimized protocols specifically for this compound and to conduct direct comparative studies of these extraction methods.

References

Tenacissoside G and 5-Fluorouracil: A Synergistic Combination Against Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The landscape of colorectal cancer (CRC) therapy is continually evolving, with a pressing need for strategies that can enhance the efficacy of standard chemotherapeutic agents like 5-fluorouracil (5-FU) while potentially mitigating its associated toxicities.[1] Emerging evidence highlights the potential of combination therapies to achieve this goal. This guide provides a detailed comparison of the anti-cancer effects of a standalone 5-fluorouracil treatment versus a synergistic combination with Tenacissoside G (TG), a C21 steroidal glycoside isolated from Marsdenia tenacissima.[1]

Recent research demonstrates that this compound significantly potentiates the inhibitory effects of 5-FU on human colorectal cancer cells, both in vitro and in vivo.[1] This synergistic action is attributed to the combination's ability to induce cell cycle arrest and promote p53-mediated apoptosis.[1] The underlying mechanisms involve an increased activation of the caspase cascade, enhanced DNA damage, and the induction of p53 phosphorylation at the Serine 46 residue.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data supporting this synergistic interaction, detailed methodologies of the key experiments, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from key experiments, highlighting the enhanced anti-cancer activity of the this compound and 5-FU combination compared to the individual treatments.

Table 1: In Vitro Cytotoxicity in Human Colorectal Cancer Cell Lines

TreatmentCell Line 1 (IC50 in µM)Cell Line 2 (IC50 in µM)Cell Line 3 (IC50 in µM)Cell Line 4 (IC50 in µM)Cell Line 5 (IC50 in µM)
This compound (TG)Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
5-Fluorouracil (5-FU)Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
TG + 5-FU CombinationData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Combination Index (CI) Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. A Combination Index (CI) value of <1 indicates a synergistic effect.

Table 2: Cell Cycle Distribution Analysis

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlData not available in abstractData not available in abstractData not available in abstract
This compound (TG)Data not available in abstractData not available in abstractData not available in abstract
5-Fluorouracil (5-FU)Data not available in abstractData not available in abstractData not available in abstract
TG + 5-FU CombinationData not available in abstractData not available in abstractData not available in abstract

Table 3: Apoptosis Analysis

Treatment% of Apoptotic Cells
ControlData not available in abstract
This compound (TG)Data not available in abstract
5-Fluorouracil (5-FU)Data not available in abstract
TG + 5-FU CombinationData not available in abstract

Table 4: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Day XTumor Growth Inhibition Rate (%)
Vehicle ControlData not available in abstractData not available in abstractN/A
This compound (TG)Data not available in abstractData not available in abstractData not available in abstract
5-Fluorouracil (5-FU)Data not available in abstractData not available in abstractData not available in abstract
TG + 5-FU CombinationData not available in abstractData not available in abstractData not available in abstract

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study demonstrating the synergistic effects of this compound and 5-fluorouracil.

1. Cell Culture and Reagents

  • Cell Lines: Five human colorectal cancer cell lines were used in the study.[1]

  • Culture Conditions: Cells were maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Drug Preparation: this compound and 5-fluorouracil were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions, which were then diluted to the desired concentrations in the cell culture medium for experiments.

2. Cell Viability Assay (CCK-8 Assay)

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. The assay utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product, the amount of which is directly proportional to the number of living cells.

  • Protocol:

    • Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound, 5-fluorouracil, or their combination for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the CCK-8 solution was added to each well and incubated for a defined time.

    • The absorbance was measured at a specific wavelength (usually 450 nm) using a microplate reader.

    • Cell viability was calculated as a percentage of the control group.

3. Isobologram and Combination Index (CI) Analysis

  • Principle: The isobologram analysis and the Combination Index (CI) method, based on the Chou-Talalay method, are used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).

  • Protocol:

    • The IC50 values of this compound and 5-fluorouracil were determined individually.

    • Cells were then treated with combinations of the two drugs at various ratios.

    • The cell viability data from the combination treatments were analyzed using software like CompuSyn to calculate the CI values.

    • A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

4. Cell Cycle and Apoptosis Analysis by Flow Cytometry

  • Principle: Flow cytometry is a laser-based technology that allows for the analysis of the physical and chemical characteristics of cells. For cell cycle analysis, a fluorescent dye that binds to DNA (e.g., propidium iodide) is used to quantify the DNA content in each cell. For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye (like propidium iodide) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cells were treated with this compound, 5-fluorouracil, or their combination for a specified time.

    • For cell cycle analysis, cells were harvested, fixed in ethanol, and stained with a DNA-binding dye.

    • For apoptosis analysis, cells were harvested and stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

    • The stained cells were then analyzed using a flow cytometer.

5. DNA Damage Assessment (Alkaline Comet Assay)

  • Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.

  • Protocol:

    • Cells were treated with the respective drugs.

    • The cells were then embedded in a low-melting-point agarose gel on a microscope slide.

    • The slides were subjected to lysis to remove cellular proteins and membranes, leaving the DNA.

    • The DNA was then subjected to electrophoresis under alkaline conditions.

    • The slides were stained with a fluorescent DNA-binding dye and visualized under a fluorescence microscope.

    • The extent of DNA damage was quantified by analyzing the comet images.

6. Western Blotting

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Cells were treated with the drugs, and total protein was extracted.

    • Protein concentration was determined using a protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated p53, caspases).

    • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands were visualized using a chemiluminescence detection system.

7. In Vivo Xenograft Mouse Model

  • Principle: A xenograft mouse model is used to evaluate the in vivo anti-tumor efficacy of a drug or drug combination. Human cancer cells are implanted into immunocompromised mice, and the effect of the treatment on tumor growth is monitored.

  • Protocol:

    • Human colorectal cancer cells were injected subcutaneously into nude mice.

    • Once the tumors reached a certain size, the mice were randomly assigned to different treatment groups: vehicle control, this compound alone, 5-fluorouracil alone, and the combination of this compound and 5-fluorouracil.

    • The drugs were administered according to a predefined schedule and dosage.

    • Tumor volume and body weight were measured regularly.

    • At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

Synergistic Signaling Pathway of this compound and 5-Fluorouracil

The combination of this compound and 5-fluorouracil enhances anti-cancer efficacy through a multi-pronged mechanism that converges on the induction of apoptosis.

Synergistic_Pathway cluster_drugs Therapeutic Agents cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes This compound This compound DNA_Damage Enhanced DNA Damage This compound->DNA_Damage 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil->DNA_Damage p53_phos p53 Phosphorylation (Ser46) DNA_Damage->p53_phos Caspase_Activation Caspase Cascade Activation p53_phos->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_phos->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Synergistic signaling pathway of this compound and 5-Fluorouracil.

Experimental Workflow for Evaluating Synergistic Effects

The following diagram illustrates the logical flow of experiments conducted to assess the synergistic anti-cancer effects of this compound and 5-fluorouracil.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Colorectal Cancer Cell Lines Cytotoxicity CCK-8 Assay (IC50 Determination) Cell_Culture->Cytotoxicity Synergy_Analysis Combination Index Analysis Cytotoxicity->Synergy_Analysis Mechanism_Analysis Mechanism of Action (Flow Cytometry, Comet Assay, Western Blot) Synergy_Analysis->Mechanism_Analysis Xenograft_Model Xenograft Mouse Model Establishment Mechanism_Analysis->Xenograft_Model Treatment Drug Administration (Single vs. Combination) Xenograft_Model->Treatment Efficacy_Evaluation Tumor Growth Inhibition Assessment Treatment->Efficacy_Evaluation

Caption: Experimental workflow for evaluating synergistic anti-cancer effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Tenacissoside G: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Tenacissoside G, a C21 steroid isolated from the stems of Marsdenia tenacissima. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

General Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

Quantitative Data Summary

For proper waste labeling and documentation, the following table summarizes key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[1]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a designated and clearly labeled hazardous waste container. This container should be compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and other disposables that have come into contact with this compound should be collected in a designated container for chemically contaminated solid waste.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation. The storage area should be secure and away from incompatible materials. Keep containers closed except when adding waste.

3. Disposal Request and Pickup:

  • Once a waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

As this compound is a stable organic compound without being a strong acid or base, a specific neutralization protocol is not applicable. The primary disposal method is through collection and incineration by a licensed hazardous waste disposal facility.

Spill Management Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protective Equipment: Before cleaning the spill, don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment and Cleanup (for solid spills):

    • Carefully scoop or sweep up the spilled solid material.

    • Avoid generating dust. If necessary, gently moisten the material with a small amount of an inert solvent (e.g., water, if compatible) to minimize dust.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container for contaminated solids.

  • Waste Disposal:

    • Seal and label the hazardous waste container.

    • Arrange for pickup through your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the proper disposal workflow for this compound.

TenacissosideG_Disposal_Workflow start This compound Waste Generation (Solid, Liquid, Contaminated Materials) segregate Segregate Waste Streams start->segregate solid_waste Solid this compound segregate->solid_waste Solid liquid_waste This compound Solutions segregate->liquid_waste Liquid contaminated_materials Contaminated Disposables segregate->contaminated_materials Contaminated collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid collect_contaminated Collect in Labeled Chemically Contaminated Waste Container contaminated_materials->collect_contaminated store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store request_pickup Request EHS Waste Pickup store->request_pickup end Proper Disposal by Licensed Facility request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tenacissoside G

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tenacissoside G. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The following table summarizes the hazard classifications and the required PPE.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment
Acute toxicity, oral (Category 4)H302Protective gloves, Lab coat
Skin corrosion/irritation (Category 2)H315Protective gloves, Lab coat
Serious eye damage/eye irritation (Category 2A)H319Safety glasses with side shields or goggles, Face shield if splashing is possible
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335Respiratory protection (use in a well-ventilated area or with a fume hood)

Data sourced from the this compound Safety Data Sheet.[1]

Core Personal Protective Equipment (PPE) Requirements:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1][2]

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary for procedures with a high risk of splashing.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Lab Coat - Gloves - Safety Goggles A->B C Prepare Work Area in a Fume Hood B->C D Weigh and Prepare this compound Solution C->D Proceed to handling E Perform Experimental Procedures D->E F Avoid Inhalation and Direct Contact E->F G Decontaminate Work Surfaces F->G Proceed to cleanup H Remove PPE in Correct Order G->H I Wash Hands Thoroughly H->I J Segregate Contaminated Waste I->J Proceed to disposal K Dispose of Waste According to Institutional and Local Regulations J->K

Caption: Experimental workflow for the safe handling of this compound.

Hierarchy of Controls for Safe Handling

To minimize exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective measures for risk reduction.

Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.